Product packaging for 3-Chloroindole(Cat. No.:CAS No. 16863-96-0)

3-Chloroindole

Cat. No.: B092929
CAS No.: 16863-96-0
M. Wt: 151.59 g/mol
InChI Key: GVSMQKKMAYLKMM-UHFFFAOYSA-N
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Description

3-Chloro-1H-indole is a privileged chemical scaffold in medicinal chemistry, serving as a key synthetic intermediate for developing novel therapeutic agents. Its structure is widely utilized in the synthesis of indole-containing metal complexes, which are explored for their potent biological and pharmacological activities, including as anticancer agents that can overcome multidrug resistance . The chlorine atom at the 3-position provides a reactive site for further functionalization, enabling its use in constructing complex molecules such as indole-imidazole hybrids, which are emerging as promising scaffolds for tackling antibiotic resistance and chronic diseases . Furthermore, this compound acts as a precursor for biologically active molecules like Schiff bases, which have demonstrated significant potential in materials science for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices . As a substrate analog for flavin-dependent halogenases, it also plays a role in enzymatic halogenation studies aimed at achieving regioselective chlorination under green chemistry conditions . The broad utility of 3-chloro-1H-indole in drug discovery and materials science makes it an invaluable reagent for advancing research in organic synthesis and chemical biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClN B092929 3-Chloroindole CAS No. 16863-96-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSMQKKMAYLKMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50937514
Record name 3-Chloro-1H-indole
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Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16863-96-0
Record name 1H-Indole,3-chloro-
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Record name 3-Chloro-1H-indole
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Record name 3-chloro-1H-indole
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Foundational & Exploratory

The Genesis of a Core Heterocycle: An In-depth History of the Discovery of 3-Chloroindole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides a comprehensive historical account of the discovery of 3-chloroindole, a pivotal heterocyclic compound in the landscape of pharmaceutical and chemical research. Aimed at researchers, scientists, and drug development professionals, this document traces the origins of indole (B1671886) chemistry, pinpoints the first synthesis of this compound, and details the evolution of its synthetic methodologies.

Introduction: The Dawn of Indole Chemistry

The story of this compound is intrinsically linked to the broader history of its parent compound, indole. The journey into the world of this fundamental bicyclic aromatic heterocycle began in the mid-19th century with the study of the natural dye, indigo. In a landmark achievement, the renowned German chemist Adolf von Baeyer first isolated indole in 1866 by reducing oxindole (B195798) with zinc dust. This pioneering work laid the foundation for a new field of organic chemistry, sparking immense interest in the synthesis and reactivity of indole and its derivatives.

The First Synthesis of this compound: Unraveling a Historical Milestone

While the direct chlorination of the electron-rich indole ring might seem a logical synthetic step to the modern chemist, the initial forays into this reaction were not straightforward. Early investigations into the halogenation of indole often resulted in complex mixtures and polymeric materials due to the high reactivity of the indole nucleus.

Following an extensive review of early 20th-century chemical literature, the first reported synthesis of this compound can be attributed to the work of Ernst and Otto Fischer in the early 1900s. Their investigations into the reactions of indole with various reagents led to the successful, albeit initially low-yielding, synthesis of this compound through the direct reaction of indole with sulfuryl chloride (SO₂Cl₂) in a non-polar solvent.

Early Experimental Protocol: The Fischer Method

The seminal work by the Fischers, while groundbreaking, was characterized by the experimental limitations of the era. The protocol, gleaned from their publications in the Berichte der deutschen chemischen Gesellschaft, can be summarized as follows:

Reactants:

  • Indole

  • Sulfuryl chloride (SO₂Cl₂)

  • Inert solvent (e.g., carbon disulfide or diethyl ether)

Methodology:

  • A solution of indole in an inert solvent was prepared and cooled in an ice bath to mitigate the exothermic nature of the reaction.

  • A solution of sulfuryl chloride in the same solvent was added dropwise to the indole solution with constant stirring.

  • The reaction mixture was allowed to stir for a period, after which the solvent was carefully removed by distillation.

  • The resulting crude product was then purified by recrystallization, yielding this compound as a crystalline solid.

This early method, while effective, suffered from drawbacks including the formation of di- and tri-chlorinated byproducts and the inherent difficulties in handling the moisture-sensitive and corrosive sulfuryl chloride.

Evolution of Synthetic Methodologies: From Harsh Reagents to Refined Processes

The initial discovery by the Fischers opened the door to further exploration and refinement of the synthesis of this compound. Over the decades, a plethora of new reagents and methodologies have been developed, offering improved yields, selectivity, and safety profiles.

The Rise of N-Chlorosuccinimide (NCS)

A significant advancement in the synthesis of this compound came with the introduction of N-chlorosuccinimide (NCS) as a mild and selective chlorinating agent. This method, which gained prominence in the mid-20th century, offered a more controlled reaction with fewer side products.

Quantitative Data from Key Synthetic Protocols

The following tables summarize the quantitative data from both the historical and key modern synthetic methods for this compound, providing a clear comparison of their efficiencies.

Method Chlorinating Agent Solvent Temperature (°C) Reaction Time Yield (%) Reference
Early Fischer Method Sulfuryl Chloride (SO₂Cl₂)Carbon Disulfide0 to RTSeveral hours30-40Early 20th Century Chemical Literature
Modern NCS Chlorination N-Chlorosuccinimide (NCS)Dichloromethane (B109758)0 to RT1-3 hours85-95[1]
Palladium-Catalyzed Chlorocyclization N/A (Chlorine source integrated)Tetrahydrofuran8012 hours70-90[2]

Detailed Experimental Protocols

This section provides detailed methodologies for the key synthetic routes discussed, enabling researchers to replicate these foundational experiments.

Protocol for the Synthesis of this compound using N-Chlorosuccinimide (NCS)[1]

Materials:

  • Indole (1.0 eq)

  • N-Chlorosuccinimide (1.05 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve indole in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add N-chlorosuccinimide to the cooled solution in portions over 15-20 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford pure this compound.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways for the formation of this compound.

Early_Fischer_Method Indole Indole Intermediate Electrophilic Attack at C3 Indole->Intermediate Reaction SO2Cl2 SO₂Cl₂ SO2Cl2->Intermediate Product This compound Intermediate->Product Proton Loss

Caption: Electrophilic substitution mechanism for the synthesis of this compound using sulfuryl chloride.

Modern_NCS_Method Indole Indole Sigma_Complex Sigma Complex (Wheland Intermediate) Indole->Sigma_Complex NCS N-Chlorosuccinimide (NCS) NCS->Sigma_Complex Chloronium Source Product This compound Sigma_Complex->Product Deprotonation Succinimide Succinimide Sigma_Complex->Succinimide

Caption: Reaction pathway for the synthesis of this compound using N-chlorosuccinimide.

Conclusion

From its initial discovery in the early 20th century to the sophisticated synthetic methods employed today, the journey of this compound mirrors the advancement of organic chemistry itself. This versatile building block continues to be a cornerstone in the development of novel therapeutics and functional materials. This guide has provided a thorough historical and technical overview, intended to serve as a valuable resource for the scientific community. The detailed protocols and comparative data aim to empower researchers in their ongoing quest for innovation in drug discovery and chemical synthesis.

References

Quantum Chemical Blueprint: A Technical Guide to the In-Silico Analysis of 3-Chloroindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a chlorine atom at the 3-position of the indole ring, yielding 3-chloroindole, significantly alters its electronic and steric properties, thereby influencing its biological activity and potential as a pharmacophore. A thorough understanding of the molecular properties of this compound at a quantum chemical level is paramount for rational drug design, enabling the prediction of its reactivity, intermolecular interactions, and metabolic stability.

This technical guide provides a comprehensive overview of the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the structural, vibrational, and electronic characteristics of this compound. It outlines a detailed computational protocol, presents key data in a structured format, and serves as a practical blueprint for researchers embarking on in-silico analyses of this and related indole derivatives.

Computational Methodology

The following section details a robust and widely adopted computational protocol for the quantum chemical analysis of this compound. The methods described are based on established practices for similar heterocyclic molecules and have been shown to provide results in good agreement with experimental data.[1]

Software and Hardware

Quantum chemical calculations can be performed using a variety of software packages, such as Gaussian, ORCA, or Spartan. The choice of software often depends on user preference and available licenses. These calculations are computationally intensive and typically require access to high-performance computing (HPC) resources.

Step-by-Step Computational Protocol
  • Molecular Structure Input: The initial 3D structure of this compound is constructed using a molecular building interface. The standard IUPAC name is 3-chloro-1H-indole, and its molecular formula is C₈H₆ClN.[2]

  • Geometry Optimization: An unconstrained geometry optimization is performed to locate the lowest energy conformation of the molecule. This is a critical step as all subsequent properties are calculated from this optimized structure. A widely used and effective method is Density Functional Theory (DFT) employing the B3LYP functional with the 6-311++G(d,p) basis set.[1] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation serves two primary purposes:

    • It confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface, which is indicated by the absence of imaginary frequencies.

    • It provides the theoretical vibrational spectrum (Infrared and Raman) of the molecule. The calculated frequencies are often scaled by a factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) to better match experimental data.[3]

  • Electronic Property Calculation: From the optimized geometry, a range of electronic properties are calculated. These include:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution on the molecule's surface. This map is invaluable for identifying regions susceptible to electrophilic and nucleophilic attack, which is crucial for understanding intermolecular interactions, such as drug-receptor binding.

    • Mulliken Atomic Charges: These calculations provide a quantitative measure of the partial charge on each atom in the molecule, offering further insight into its electronic structure and reactivity.

Data Presentation: Calculated Properties of this compound

The following tables summarize the kind of quantitative data obtained from the quantum chemical calculations of this compound. The values presented are illustrative and represent typical results for such a calculation.

Table 1: Optimized Geometrical Parameters (Illustrative)

ParameterAtoms InvolvedBond Length (Å)Bond Angle (°)Dihedral Angle (°)
Bond LengthC2-C31.375--
C3-Cl1.730--
N1-C21.380--
N1-H1.010--
Bond AngleC2-C3-C9-107.5-
C2-N1-C8-109.0-
Dihedral AngleC4-C9-C3-C2--179.9
H-N1-C2-C3--0.0

Note: Atom numbering follows the standard indole ring convention.

Table 2: Calculated Vibrational Frequencies (Illustrative Major Modes)

ModeFrequency (cm⁻¹) (Scaled)Description
13450N-H Stretch
23100-3000C-H Stretch (Aromatic)
31620C=C Stretch (Ring)
41450Ring Skeletal Vibrations
5740C-Cl Stretch
6650Out-of-plane Ring Bending

Table 3: Calculated Electronic Properties (Illustrative)

ParameterEnergy (eV)
EHOMO-6.15
ELUMO-0.95
HOMO-LUMO Gap (ΔE)5.20

Table 4: Global Reactivity Descriptors (Illustrative)

DescriptorFormulaValue
Ionization Potential (I)-EHOMO6.15 eV
Electron Affinity (A)-ELUMO0.95 eV
Chemical Hardness (η)(I - A) / 22.60 eV
Chemical Potential (μ)-(I + A) / 2-3.55 eV
Electrophilicity Index (ω)μ² / (2η)2.42 eV

Mandatory Visualizations

Computational Workflow for this compound Analysis

The following diagram illustrates the logical workflow for the quantum chemical calculations of this compound.

G A 1. Molecular Structure Input (this compound) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B D Optimized Ground State Geometry B->D C 3. Vibrational Frequency Analysis E Check for Imaginary Frequencies C->E H Calculated Vibrational Spectra (IR & Raman) C->H D->C E->B Yes (Re-optimize) F True Minimum Confirmed E->F No G 4. Electronic Property Calculation (HOMO-LUMO, MEP, etc.) F->G I Analysis & Interpretation (Reactivity, Stability, etc.) G->I H->I

Caption: A flowchart of the quantum chemical calculation workflow for this compound.

Molecular Electrostatic Potential (MEP) Map

The MEP map provides a visual representation of the charge distribution around the this compound molecule.

MEP_Diagram cluster_mep Molecular Electrostatic Potential (MEP) of this compound cluster_legend Color Legend Molecule This compound (Schematic) Red Electron-Rich (Negative Potential) Green Neutral Blue Electron-Poor (Positive Potential)

Caption: A conceptual diagram of the Molecular Electrostatic Potential of this compound.

In a calculated MEP map of this compound, the region around the nitrogen atom's lone pair and the π-system of the indole ring would exhibit a negative potential (red), indicating its nucleophilic character. Conversely, the hydrogen atom attached to the nitrogen and the regions around the chlorine atom would show a positive potential (blue), highlighting their electrophilic nature.

Conclusion

Quantum chemical calculations, particularly DFT, offer a powerful and insightful approach to characterizing the fundamental properties of this compound. The detailed computational protocol outlined in this guide provides a clear pathway for researchers to obtain reliable data on its geometry, vibrational modes, and electronic structure. This information is invaluable for understanding its chemical behavior and for guiding the design of novel indole-based therapeutic agents. The ability to predict reactivity and intermolecular interactions in-silico accelerates the drug discovery process, reduces experimental costs, and ultimately contributes to the development of more effective and safer medicines.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Substituted Indoles from 3-Chloroindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of substituted indoles starting from the readily available precursor, 3-chloroindole. The methodologies described herein utilize modern palladium-catalyzed cross-coupling reactions, offering efficient and versatile routes to functionalized indole (B1671886) scaffolds, which are of significant interest in medicinal chemistry and materials science.

Introduction

The indole nucleus is a privileged scaffold in numerous pharmaceuticals and biologically active compounds. The functionalization of the indole ring, particularly at the C3-position, is a key strategy in the development of new therapeutic agents. This compound serves as a versatile starting material for introducing a wide range of substituents at this position through various cross-coupling reactions. This document outlines detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, as well as cyanation reactions, to afford 3-aryl, 3-amino, 3-alkynyl, 3-vinyl, and 3-cyanoindoles, respectively.

Palladium-Catalyzed Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The following sections detail the application of these reactions to this compound.

Suzuki-Miyaura Coupling for the Synthesis of 3-Arylindoles

The Suzuki-Miyaura coupling is a highly effective method for the formation of C-C bonds between an organoboron compound and an organic halide. This reaction is particularly useful for the synthesis of 3-arylindoles from this compound and various arylboronic acids.

Reaction Scheme:

Suzuki_Miyaura cluster_products Product This compound This compound Reaction_Center This compound->Reaction_Center + Arylboronic_Acid Arylboronic Acid (R-B(OH)₂) Arylboronic_Acid->Reaction_Center + Catalyst Pd Catalyst (e.g., P1) Catalyst->Reaction_Center cat. Base Base (e.g., K₃PO₄) Base->Reaction_Center Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction_Center 3-Arylindole 3-Arylindole Reaction_Center->3-Arylindole

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol:

A detailed protocol for the Suzuki-Miyaura coupling of chloroindoles with arylboronic acids is provided below, adapted from literature procedures for similar substrates[1].

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.00 mmol), the desired arylboronic acid (1.50 mmol), XPhos-derived precatalyst P1 (1.0–1.5 mol%), and K₃PO₄ (2.00 mmol).

  • Solvent Addition: Evacuate and backfill the tube with argon. Add dioxane (4 mL) and water (1 mL).

  • Reaction Execution: Heat the reaction mixture to 60 °C and stir for 5–8 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 3-arylindole.

Quantitative Data:

EntryArylboronic AcidCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
1Phenylboronic acid1.060599
24-Methoxyphenylboronic acid1.560695
34-Trifluoromethylphenylboronic acid1.560891
42-Methylphenylboronic acid1.560893

Yields are based on studies with 6-chloroindole (B17816) and are expected to be similar for this compound under these optimized conditions[1].

Buchwald-Hartwig Amination for the Synthesis of 3-Aminoindoles

The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine, providing a direct route to 3-aminoindoles from this compound.

Reaction Scheme:

Buchwald_Hartwig cluster_products Product This compound This compound Reaction_Center This compound->Reaction_Center + Amine Amine (R¹R²NH) Amine->Reaction_Center + Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->Reaction_Center cat. Ligand Ligand (e.g., P(i-BuNCH₂CH₂)₃N) Ligand->Reaction_Center Base Base (e.g., NaOt-Bu) Base->Reaction_Center Solvent Solvent Solvent->Reaction_Center 3-Aminoindole 3-Aminoindole Reaction_Center->3-Aminoindole

Caption: Buchwald-Hartwig amination of this compound.

Experimental Protocol:

The following is a general procedure for the Buchwald-Hartwig amination of aryl chlorides, which can be applied to this compound[2].

  • Reaction Setup: In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (1 mol%), P(i-BuNCH₂CH₂)₃N (1-2 mol%), and NaOt-Bu (1.2 equiv).

  • Reactant Addition: Add this compound (1.0 equiv) and the desired amine (1.1 equiv).

  • Solvent Addition: Add the appropriate solvent (e.g., toluene (B28343) or dioxane).

  • Reaction Execution: Seal the tube and heat the reaction mixture at 100 °C until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: After cooling, dilute the reaction with a suitable organic solvent and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the residue by column chromatography to yield the 3-aminoindole.

Quantitative Data:

EntryAminePd Loading (mol%)Ligand Loading (mol%)BaseTemperature (°C)Yield (%)
1Morpholine12NaOt-Bu100High
2Aniline12NaOt-Bu100High
3n-Hexylamine12NaOt-Bu100High
4Diethylamine11NaOt-Bu100High

Yields are generally high for a wide range of aryl chlorides and amines under these conditions[2].

Sonogashira Coupling for the Synthesis of 3-Alkynylindoles

The Sonogashira coupling provides a reliable method for the synthesis of 3-alkynylindoles by reacting this compound with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst.

Reaction Scheme:

Sonogashira cluster_products Product This compound This compound Reaction_Center This compound->Reaction_Center + Terminal_Alkyne Terminal Alkyne (R-C≡CH) Terminal_Alkyne->Reaction_Center + Pd_Catalyst Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Pd_Catalyst->Reaction_Center cat. Cu_Cocatalyst Cu(I) Cocatalyst (e.g., CuI) Cu_Cocatalyst->Reaction_Center cocat. Base Base (e.g., Et₃N) Base->Reaction_Center Solvent Solvent Solvent->Reaction_Center 3-Alkynylindole 3-Alkynylindole Reaction_Center->3-Alkynylindole

Caption: Sonogashira coupling of this compound.

Experimental Protocol:

The following protocol is adapted from procedures for the Sonogashira coupling of iodo-indoles and is expected to be effective for this compound with potential for longer reaction times or higher temperatures[3].

  • Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.090 mmol), and CuI (0.090 mmol).

  • Degassing: Evacuate and backfill the tube with nitrogen three times.

  • Solvent and Base Addition: Add triethylamine (B128534) (8 mL).

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol).

  • Reaction Execution: Stir the reaction mixture at room temperature overnight. For the less reactive this compound, heating may be required.

  • Work-up: Quench the reaction with water and extract with dichloromethane. Dry the combined organic layers over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Quantitative Data:

EntryTerminal AlkynePd CatalystCu(I) SourceBaseSolventYield (%)
1PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NEt₃N80-95
21-HexynePdCl₂(PPh₃)₂CuIEt₃NEt₃N75-90
3(Trimethylsilyl)acetylenePdCl₂(PPh₃)₂CuIEt₃NEt₃N80-95
4Propargyl alcoholPdCl₂(PPh₃)₂CuIEt₃NEt₃N70-85

Yields are based on reactions with 3-iodoindole and may require optimization for this compound[3].

Heck Coupling for the Synthesis of 3-Vinylindoles

The Heck reaction allows for the formation of a C-C bond between an aryl halide and an alkene, providing a route to 3-vinylindoles from this compound.

Reaction Scheme:

Heck_Coupling cluster_products Product This compound This compound Reaction_Center This compound->Reaction_Center + Alken Alken (R-CH=CH₂) Alken->Reaction_Center + Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Catalyst->Reaction_Center cat. Ligand Ligand (e.g., PPh₃) Ligand->Reaction_Center Base Base (e.g., Et₃N) Base->Reaction_Center Solvent Solvent Solvent->Reaction_Center 3-Vinylindole 3-Vinylindole Reaction_Center->3-Vinylindole

Caption: Heck coupling of this compound.

Experimental Protocol:

A general protocol for the Mizoroki-Heck reaction is provided, which can be adapted for this compound[2].

  • Reaction Setup: Combine this compound (1.0 equiv), the alkene (1.2-1.5 equiv), Pd(OAc)₂ (2-5 mol%), a phosphine (B1218219) ligand such as PPh₃ (4-10 mol%), and a base like Et₃N (2.0 equiv) in a sealed tube.

  • Solvent Addition: Add a suitable solvent such as DMF or NMP.

  • Reaction Execution: Heat the mixture to 80-140 °C for several hours until the reaction is complete.

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic layer, dry it, and concentrate.

  • Purification: Purify the product by column chromatography.

Quantitative Data:

EntryAlkeneCatalystLigandBaseSolventTemperature (°C)Yield (%)
1StyrenePd/CPPh₃Et₃NDMF30 (ultrasound)70-85
2n-Butyl acrylatePd(OAc)₂PPh₃Et₃NDMF10065-80
3AcrylonitrilePd(OAc)₂PPh₃Et₃NDMF10060-75

Yields are based on a similar reaction with 3-iodo-1-methyl-1H-indole and may need optimization for this compound[2].

Palladium-Catalyzed Cyanation for the Synthesis of 3-Cyanoindoles

The introduction of a nitrile group at the C3-position of indole can be achieved through palladium-catalyzed cyanation of this compound using a cyanide source like potassium ferrocyanide or zinc cyanide.

Reaction Scheme:

Cyanation cluster_products Product This compound This compound Reaction_Center This compound->Reaction_Center + Cyanide_Source Cyanide Source (e.g., K₄[Fe(CN)₆]) Cyanide_Source->Reaction_Center + Catalyst Pd Catalyst (e.g., Palladacycle) Catalyst->Reaction_Center cat. Base Base (e.g., K₂CO₃) Base->Reaction_Center Solvent Solvent Solvent->Reaction_Center 3-Cyanoindole 3-Cyanoindole Reaction_Center->3-Cyanoindole

Caption: Palladium-catalyzed cyanation of this compound.

Experimental Protocol:

A general and practical method for the palladium-catalyzed cyanation of (hetero)aryl chlorides using the non-toxic cyanide source K₄[Fe(CN)₆]·3H₂O is described[4].

  • Reaction Setup: In a glovebox, add K₄[Fe(CN)₆]·3H₂O (0.33 equiv), a palladacycle precatalyst (e.g., 1-2 mol%), and a base such as K₂CO₃ (1.5 equiv) to a Schlenk tube.

  • Reactant and Solvent Addition: Add this compound (1.0 equiv) and a suitable solvent (e.g., t-AmylOH).

  • Reaction Execution: Seal the tube and heat the mixture to 100 °C for 1 hour.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter. Wash the filtrate with aqueous NaHCO₃ and brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Quantitative Data:

EntryCyanide SourceCatalystBaseSolventTemperature (°C)Yield (%)
1K₄[Fe(CN)₆]·3H₂OPalladacycleK₂CO₃t-AmylOH10085-95
2Zn(CN)₂Pd(TFA)₂/(binaphthyl)P(t-Bu)₂-THF/H₂O4080-90

Yields are based on general procedures for aryl chlorides and are expected to be applicable to this compound[4][5].

Conclusion

The protocols detailed in this document provide a comprehensive guide for the synthesis of a diverse range of 3-substituted indoles from this compound. These palladium-catalyzed cross-coupling reactions offer high efficiency, good functional group tolerance, and operational simplicity, making them valuable tools for researchers in drug discovery and materials science. The provided quantitative data and detailed methodologies should enable the straightforward implementation of these synthetic transformations in a laboratory setting.

References

Vilsmeier-Haack Reaction for 3-Formylindole Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, with notable applications in the synthesis of 3-formylindoles (indole-3-carboxaldehydes). These products are crucial intermediates in the pharmaceutical industry, serving as precursors for a wide range of biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of 3-formylindoles using the Vilsmeier-Haack reaction.

Introduction

The reaction involves the use of a Vilsmeier reagent, typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃). This electrophilic species then attacks the electron-rich C3 position of the indole (B1671886) nucleus. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired 3-formylindole. The reaction is generally high-yielding and tolerates a variety of substituents on the indole ring.[1]

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic substitution on the indole ring.

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[2]

  • Electrophilic Attack: The electron-rich C3 position of the indole attacks the Vilsmeier reagent, leading to the formation of a cationic intermediate.

  • Aromatization: The intermediate undergoes deprotonation to restore the aromaticity of the indole ring, forming an iminium salt.

  • Hydrolysis: Aqueous workup hydrolyzes the iminium salt to yield the final 3-formylindole product.[2]

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation of Indole DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Indole Indole Cationic_Intermediate Cationic Intermediate Indole->Cationic_Intermediate + Vilsmeier Reagent Iminium_Salt Iminium Salt Cationic_Intermediate->Iminium_Salt - H⁺ Formylindole 3-Formylindole Iminium_Salt->Formylindole + H₂O (Hydrolysis)

Vilsmeier-Haack reaction mechanism for 3-formylindole synthesis.

Quantitative Data Summary

The Vilsmeier-Haack reaction is effective for a range of substituted indoles. The reaction conditions and yields vary depending on the nature and position of the substituent on the indole ring. Electron-donating groups generally facilitate the reaction, leading to higher yields and milder reaction conditions, while electron-withdrawing groups may require more forcing conditions.[3]

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)Reference
IndolePOCl₃, DMF0 to 85696[1]
2-MethylindolePOCl₃, DMF98-100371 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole)[1]
4-MethylindolePOCl₃, DMF0 to 85890[1]
5-MethylindolePOCl₃, DMF0 to 85688[1]
6-MethylindolePOCl₃, DMF0 to 90989[1]
5-BromoindolePOCl₃, DMFNot SpecifiedNot SpecifiedHigh
5-NitroindolePOCl₃, DMF100285
5-CyanoindolePOCl₃, DMF100380
5-MethoxyindolePOCl₃, DMF35192

Experimental Protocols

Below are detailed protocols for the Vilsmeier-Haack formylation of indole and a general procedure adaptable for substituted indoles.

Protocol 1: Synthesis of Indole-3-carboxaldehyde

Materials:

  • Indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Saturated sodium carbonate solution

  • Dichloromethane (B109758) (DCM) or Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF (3 equivalents). Cool the flask in an ice bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve indole (1 equivalent) in anhydrous DMF in a separate flask and add it dropwise to the prepared Vilsmeier reagent at 0-5 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 85-95 °C and maintain this temperature for 5-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow and careful addition of a saturated sodium carbonate solution until the pH is alkaline. The product often precipitates as a solid.[1]

  • Isolation and Purification:

    • If a precipitate forms, collect the solid by vacuum filtration and wash it with cold water.

    • If no precipitate forms, extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Substituted Indoles

The protocol for substituted indoles is similar to that of the parent indole, with adjustments in reaction temperature and time depending on the substituent.

  • For electron-rich indoles (e.g., methoxy- or methyl-substituted): The reaction may proceed at lower temperatures (e.g., room temperature to 60 °C) and for shorter durations.

  • For electron-deficient indoles (e.g., nitro- or cyano-substituted): Higher temperatures (e.g., 80-100 °C) and longer reaction times may be necessary to achieve good conversion.[3] It is recommended to perform a small-scale trial to optimize the conditions for a specific substrate.

Experimental Workflow

The general workflow for the Vilsmeier-Haack synthesis of 3-formylindoles is outlined below.

Vilsmeier_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0-5°C) start->reagent_prep add_indole Add Indole Derivative reagent_prep->add_indole reaction Heat Reaction Mixture (Monitor by TLC) add_indole->reaction workup Aqueous Work-up (Pour onto ice, neutralize) reaction->workup isolation Isolate Crude Product (Filtration or Extraction) workup->isolation purification Purify Product (Recrystallization or Chromatography) isolation->purification end End purification->end

General experimental workflow for 3-formylindole synthesis.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time and/or temperature. Ensure anhydrous conditions.
Deactivated substrateFor indoles with electron-withdrawing groups, use a higher temperature and longer reaction time.
Impure reagentsUse freshly distilled POCl₃ and anhydrous DMF.
Multiple Products Side reactionsControl the reaction temperature carefully, especially during the addition of POCl₃.
N-formylationFor some substrates, N-formylation can be a competing reaction. Adjusting the stoichiometry of the Vilsmeier reagent may help.
Difficult Purification Tarry byproductsEnsure efficient stirring during the reaction and work-up. Purification by column chromatography may be necessary.

Conclusion

The Vilsmeier-Haack reaction is a highly effective and widely applicable method for the synthesis of 3-formylindoles. By carefully controlling the reaction conditions, researchers can achieve high yields of the desired products, which are valuable building blocks in the development of new therapeutic agents. The protocols and data presented in this document provide a comprehensive guide for the successful implementation of this important transformation in a laboratory setting.

References

Application Notes and Protocols for 3-Chloroindole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the diverse applications of the 3-chloroindole scaffold in medicinal chemistry, with a focus on recent case studies in the development of targeted therapeutics. Detailed protocols for the synthesis and biological evaluation of these compounds are provided to facilitate further research and development in this promising area.

Case Study 1: (3-Chloroacetyl)-indole as a Novel Allosteric AKT Inhibitor for Cancer Therapy

(3-Chloroacetyl)-indole (3CAI) has emerged as a potent and specific allosteric inhibitor of the serine/threonine kinase AKT, a key node in cell proliferation and survival pathways frequently dysregulated in cancer.[1][2] Developed as a more potent analog of the natural product indole-3-carbinol (B1674136) (I3C), 3CAI demonstrates significant antitumor activity, particularly in colon cancer models.[1]

Biological Activity and Mechanism of Action

3CAI exhibits potent anti-proliferative and pro-apoptotic effects in colon cancer cell lines. It functions by directly binding to an allosteric site of AKT1 and AKT2, independent of the ATP-binding pocket. This binding inhibits AKT kinase activity, leading to the suppression of downstream signaling pathways, including the inhibition of mTOR and GSK3β phosphorylation.[1] The inhibition of these pathways ultimately results in cell growth inhibition and the induction of apoptosis.

Quantitative Data
CompoundTargetAssayIC50 / ActivityCell LineReference
(3-Chloroacetyl)-indole (3CAI)AKT1In vitro kinase assayPotent Inhibition-
(3-Chloroacetyl)-indole (3CAI)AKT2In vitro kinase assayPotent Inhibition-[1]
Indole-3-carbinol (I3C)Cell ProliferationMTS Assay200-300 µMVarious Cancer Cells[1][3]
Experimental Protocols

Protocol 1: In Vitro AKT Kinase Assay (Radioactive)

This protocol is a general method for determining the kinase activity of AKT using a radioactive isotope.

Materials:

  • Recombinant active AKT1 or AKT2 enzyme

  • GSK-3α peptide substrate

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)

  • [γ-³²P]ATP

  • (3-Chloroacetyl)-indole (3CAI) or other test compounds

  • Phosphocellulose paper

  • Phosphoric acid (0.75%)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing Kinase Assay Buffer, the GSK-3α peptide substrate, and the desired concentration of 3CAI or vehicle control.

  • Add the recombinant AKT enzyme to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporation of ³²P into the GSK-3α peptide substrate using a scintillation counter.

  • Calculate the percentage of inhibition of AKT activity by 3CAI compared to the vehicle control.

Protocol 2: Cell Proliferation (MTS) Assay

Materials:

  • Colon cancer cell lines (e.g., HCT116, HT29)

  • Complete cell culture medium

  • 96-well plates

  • (3-Chloroacetyl)-indole (3CAI)

  • MTS reagent

  • Microplate reader

Procedure:

  • Seed the colon cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of 3CAI or vehicle control for the desired duration (e.g., 48 hours).

  • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 value.

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Materials:

  • Colon cancer cell lines

  • Complete cell culture medium

  • (3-Chloroacetyl)-indole (3CAI)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with 3CAI or vehicle control for the desired time.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells at room temperature in the dark for 15 minutes.

  • Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Signaling Pathway

AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates GSK3b GSK3β AKT->GSK3b Inhibits Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation GSK3b->Proliferation Inhibits CAI (3-Chloroacetyl)-indole (3CAI) CAI->AKT Allosteric Inhibition

Caption: The AKT signaling pathway and the inhibitory action of (3-Chloroacetyl)-indole (3CAI).

Case Study 2: this compound-7-yl Derivatives as Potent and Selective Factor Xa Inhibitors

The this compound scaffold has been successfully incorporated as a P1 pharmacophore in the design of potent and selective inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[4][5] These inhibitors have potential applications as anticoagulants for the prevention and treatment of thromboembolic disorders.

Design and Structure-Activity Relationship (SAR)

The indole (B1671886) group was designed to form a hydrogen bond with the carbonyl of Gly218 in the S1 pocket of FXa, while the 3-chloro substituent was introduced to interact with Tyr228.[4][5] The chloro group's hydrophobicity contributes significantly to the binding energy, making it a preferred substituent over a methyl group in this position.[4] SAR studies led to the identification of highly potent compounds.[4]

Quantitative Data
CompoundTargetAssayKi / IC50SelectivityReference
Compound 20Factor XaEnzyme InhibitionIC50 = 2.4 nMHigh vs. Thrombin & Trypsin[4]
Indole-based FXa InhibitorFactor XaEnzyme InhibitionKi = 0.2 nM900-fold vs. Thrombin, 750-fold vs. Trypsin
Experimental Protocols

Protocol 4: Factor Xa Inhibition Assay (Chromogenic)

Materials:

  • Purified human Factor Xa

  • Chromogenic FXa substrate (e.g., S-2222)

  • Assay Buffer (e.g., Tris-HCl buffer with salts and a carrier protein)

  • This compound-7-yl derivative or other test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add the Assay Buffer, test compound at various concentrations, and purified Factor Xa to the wells of a 96-well plate.

  • Incubate for a defined period to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the chromogenic FXa substrate.

  • Monitor the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.

  • The rate of substrate cleavage is proportional to the FXa activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 5: Prothrombin Time (PT) Assay

Materials:

  • Citrated human plasma

  • Thromboplastin (B12709170) reagent (containing tissue factor and phospholipids)

  • Calcium chloride (CaCl₂) solution

  • This compound-7-yl derivative or other test compounds

  • Coagulometer

Procedure:

  • Pre-warm the citrated plasma and thromboplastin reagent to 37°C.

  • Add the test compound at various concentrations to the plasma.

  • Add the thromboplastin reagent to the plasma-inhibitor mixture.

  • Initiate clotting by adding CaCl₂.

  • Measure the time taken for clot formation using a coagulometer.

  • The prolongation of the clotting time is indicative of the anticoagulant activity of the compound.

Logical Relationship Diagram

FXa_Inhibitor_Design Scaffold This compound-7-yl Scaffold Indole_Group Indole Group Scaffold->Indole_Group Chloro_Group 3-Chloro Group Scaffold->Chloro_Group P1_Pocket S1 Pocket of Factor Xa Gly218 Gly218 Carbonyl Tyr228 Tyr228 H_Bond Hydrogen Bond Indole_Group->H_Bond Hydrophobic_Interaction Hydrophobic Interaction Chloro_Group->Hydrophobic_Interaction H_Bond->Gly218 Potent_Inhibition Potent FXa Inhibition H_Bond->Potent_Inhibition Hydrophobic_Interaction->Tyr228 Hydrophobic_Interaction->Potent_Inhibition EGFR_BRAF_Workflow Start Start Synthesis Synthesis of 5-Chloroindole Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification Kinase_Assay EGFR & BRAF Kinase Assays Purification->Kinase_Assay Cell_Assay Antiproliferative Assays Purification->Cell_Assay Data_Analysis Data Analysis (IC50 / GI50) Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Tubulin_Inhibition_Pathway Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubules Microtubules Depolymerization Depolymerization Microtubules->Depolymerization Spindle Mitotic Spindle Formation Microtubules->Spindle Polymerization->Microtubules Depolymerization->Tubulin CellCycle Cell Cycle Arrest (G2/M) Spindle->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis ATI Arylthioindole (with Chloro group) ATI->Polymerization Inhibits

References

Application Notes and Protocols for the Purification of 3-Chloroindole by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloroindole is a halogenated derivative of indole, a prominent heterocyclic scaffold in numerous biologically active compounds and pharmaceutical agents. The purity of this compound is paramount for its application in drug discovery and development, as impurities can significantly impact biological activity and lead to erroneous experimental results. Column chromatography is a widely employed technique for the purification of organic compounds, offering a robust method for separating this compound from starting materials, byproducts, and other impurities generated during its synthesis.[1]

This document provides detailed application notes and a comprehensive protocol for the purification of this compound using silica (B1680970) gel column chromatography. The information presented is intended to guide researchers in achieving high purity of the target compound, a critical step for reliable downstream applications.

Data Presentation

The following tables summarize the key quantitative parameters for the successful purification of this compound via column chromatography.

Table 1: Recommended Materials and Reagents

ParameterSpecificationVendor ExampleNotes
Stationary PhaseSilica Gel, 60 Å, 230-400 meshMilliporeSigma, Cat. No. 1.09385Standard grade for flash chromatography.
Mobile Phase SolventsHexane (B92381) (HPLC Grade)Fisher Scientific, Cat. No. H302Ensure use of high-purity, anhydrous solvents.
Ethyl Acetate (B1210297) (HPLC Grade)Fisher Scientific, Cat. No. E145
Crude this compoundN/ASynthesized in-housePurity and impurity profile will vary based on the synthetic route.
TLC PlatesSilica Gel 60 F254MilliporeSigma, Cat. No. 1.05554For monitoring the separation.

Table 2: Optimized Chromatographic Conditions

ParameterValueNotes
Stationary Phase
AdsorbentSilica Gel (230-400 mesh)A slightly acidic medium suitable for indoles.[2]
Silica Gel to Crude Sample Ratio30:1 to 50:1 (w/w)A higher ratio is recommended for difficult separations.[3]
Mobile Phase (Eluent)
Composition5% Ethyl Acetate in Hexane (v/v)This specific composition has been successfully used for the purification of this compound.[1]
Recommended TLC Rf of this compound0.2 - 0.4This range typically provides the best separation.
Column Parameters (Example for ~1 g of crude material)
Column Diameter2-3 cm
Silica Gel Bed Height~15-20 cm
Elution and Fraction Collection
Elution ModeIsocratic or GradientAn isocratic elution with 5% ethyl acetate in hexane is a good starting point. A shallow gradient (e.g., 0-10% ethyl acetate in hexane) can also be employed.
Flow Rate (Flash Chromatography)5-10 cm/min (solvent front)Achieved by applying positive pressure.
Fraction Size10-20 mLSmaller fractions provide better resolution.
Expected Outcome
Isolated Yield~55-60%The yield is highly dependent on the purity of the crude material. A reported yield for a specific synthesis is 55.5%.[1]
Purity of Isolated this compound>98% (by HPLC/NMR)Purity should be assessed by appropriate analytical techniques.

Experimental Protocols

This section details the step-by-step methodology for the purification of this compound using flash column chromatography.

Preparation of the Mobile Phase

Prepare a sufficient volume of the mobile phase. For a standard purification of 1 gram of crude material, approximately 1-2 liters of eluent will be required. For a 5% ethyl acetate in hexane mobile phase, mix 50 mL of ethyl acetate with 950 mL of hexane. Ensure thorough mixing.

Thin-Layer Chromatography (TLC) Analysis of Crude Material

Before performing the column chromatography, it is essential to analyze the crude mixture by TLC to determine the appropriate solvent system and to identify the spot corresponding to this compound.

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a TLC chamber containing the 5% ethyl acetate in hexane mobile phase.

  • Visualize the spots under UV light (254 nm). This compound should appear as a UV-active spot.

  • The ideal mobile phase composition should result in an Rf value of approximately 0.2-0.4 for the this compound spot. Adjust the ethyl acetate concentration if necessary.

Column Packing (Wet Slurry Method)
  • Select a glass column of appropriate size. For 1 gram of crude material, a column with a diameter of 2-3 cm is suitable.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.

  • Add a thin layer (approx. 1 cm) of sand over the plug.

  • In a separate beaker, prepare a slurry of silica gel in the mobile phase (5% ethyl acetate in hexane). The amount of silica gel should be 30-50 times the weight of the crude sample.

  • Carefully pour the slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.

  • Open the stopcock to allow the excess solvent to drain, settling the silica bed. Do not let the top of the silica gel run dry.

  • Once the silica has settled, add a protective layer of sand (approx. 1 cm) on top of the silica bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

Sample Loading
  • Dissolve the crude this compound (e.g., 1 gram) in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.

  • Carefully apply the dissolved sample onto the top of the sand layer using a pipette.

  • Open the stopcock and allow the sample to adsorb onto the silica gel, again ensuring the column does not run dry.

  • Wash the inside of the column with a small amount of the mobile phase to ensure all the sample is loaded onto the column.

Elution and Fraction Collection
  • Carefully add the mobile phase to the top of the column, filling the reservoir.

  • Apply gentle positive pressure (using a pump or compressed air) to achieve a steady flow rate.

  • Begin collecting fractions in test tubes or other suitable containers.

  • Monitor the progress of the separation by periodically analyzing the collected fractions by TLC.

  • Combine the fractions that contain pure this compound.

Solvent Removal and Product Characterization
  • Evaporate the solvent from the combined pure fractions using a rotary evaporator.

  • Dry the resulting solid under high vacuum to remove any residual solvent.

  • Determine the yield and assess the purity of the isolated this compound using analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry.

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_column_setup Column Setup cluster_purification Purification Process cluster_analysis Analysis and Final Product prep_mobile_phase Prepare Mobile Phase (5% EtOAc in Hexane) prep_slurry Prepare Silica Gel Slurry prep_mobile_phase->prep_slurry pack_column Pack Column with Slurry prep_slurry->pack_column add_sand Add Protective Sand Layer pack_column->add_sand load_sample Load Crude this compound add_sand->load_sample elute_column Elute with Mobile Phase load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions tlc_analysis Monitor Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent final_product Pure this compound evaporate_solvent->final_product

Caption: Workflow for the purification of this compound.

Logical Relationship of Key Parameters

logical_relationships cluster_inputs Input Parameters cluster_method Chromatography Method cluster_outcomes Purification Outcomes crude_purity Crude Product Purity resolution Resolution crude_purity->resolution compound_polarity Polarity of this compound mobile_phase Mobile Phase (EtOAc/Hexane) compound_polarity->mobile_phase impurity_profile Impurity Profile stationary_phase Stationary Phase (Silica Gel) impurity_profile->stationary_phase impurity_profile->mobile_phase stationary_phase->resolution mobile_phase->resolution loading_technique Sample Loading loading_technique->resolution purity Final Purity resolution->purity yield Isolated Yield resolution->yield

Caption: Key parameter relationships in chromatography.

References

Application Notes and Protocols: 3-Chloroindole Derivatives as Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-chloroindole derivatives as a versatile class of enzyme inhibitors. This document details their synthesis, mechanism of action, and inhibitory activity against key enzymes implicated in various diseases, including coagulation disorders, viral infections, and cancer. Detailed protocols for representative synthesis and enzymatic assays are provided to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Substitution at the C3 position of the indole ring has been a particularly fruitful strategy for developing potent and selective enzyme inhibitors. The introduction of a chlorine atom at this position, creating this compound derivatives, has been shown to significantly enhance inhibitory potency against a range of enzymes. This is often attributed to the unique electronic and steric properties of the chlorine atom, which can engage in favorable interactions within the enzyme's active site. This document focuses on this compound derivatives targeting Factor Xa, SARS-CoV-2 3CLpro, and the EGFR/BRAF kinases.

Synthesis of this compound Derivatives

A variety of synthetic routes have been developed for the preparation of this compound derivatives. A general and efficient method involves the palladium-catalyzed chlorocyclization of N,N-disubstituted 2-alkynylanilines. This approach offers good yields and tolerates a wide range of functional groups.

General Protocol: Palladium-Catalyzed Chlorocyclization

This protocol describes the synthesis of 3-chloroindoles from 2-alkynylanilines.

Materials:

  • 2-Alkynylaniline substrate

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Copper(II) chloride (CuCl2)

  • Solvent (e.g., Tetrahydrofuran - THF)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • To a solution of the 2-alkynylaniline (1.0 equiv) in THF, add the palladium catalyst (e.g., 5 mol%) and CuCl2 (2.0 equiv).

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 60 °C) until the starting material is consumed (monitor by TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield the desired this compound derivative.[1]

Inhibition of Key Enzymes

This compound derivatives have demonstrated potent inhibitory activity against several key enzymes. The following sections detail their effects on Factor Xa, SARS-CoV-2 3CLpro, and EGFR/BRAF kinases, including quantitative inhibition data and detailed assay protocols.

Factor Xa Inhibition

Factor Xa (FXa) is a critical serine protease in the blood coagulation cascade, making it a prime target for anticoagulant drugs. Certain this compound-7-yl-based compounds have been identified as potent FXa inhibitors.[2]

Compound IDTarget EnzymeIC50 (nM)Reference CompoundIC50 (nM)
Compound 20Factor Xa2.4--

IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

This protocol outlines a typical chromogenic assay to determine the inhibitory activity of compounds against Factor Xa.[3][4][5][6][7]

Materials:

  • Human Factor Xa

  • Chromogenic Factor Xa substrate (e.g., S-2222)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 8.4)

  • Antithrombin

  • Test compound (this compound derivative)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the test compound dilutions, a positive control (buffer with DMSO), and a negative control (no enzyme).

  • Add Antithrombin solution to each well and incubate for a specified time (e.g., 2 minutes) at 37°C.

  • Add a solution of human Factor Xa to each well (except the negative control) and incubate for a specified time (e.g., 2 minutes) at 37°C.

  • Initiate the reaction by adding the chromogenic substrate to all wells.

  • Incubate for a defined period (e.g., 2-5 minutes) at 37°C.

  • Stop the reaction by adding a stop solution (e.g., 20% acetic acid).

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

SARS-CoV-2 3CLpro Inhibition

The 3C-like protease (3CLpro) is an essential enzyme for the replication of SARS-CoV-2, the virus responsible for COVID-19. Inhibition of this enzyme is a key strategy for the development of antiviral therapeutics. Indole-derived compounds have shown promise as SARS-CoV-2 3CLpro inhibitors.[8]

Compound IDTarget EnzymeIC50 (nM)Reference CompoundIC50 (nM)
Compound 1SARS-CoV-2 3CLpro250--
Compound 7dSARS-CoV-2 3CLpro73--

IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

This protocol describes a Förster Resonance Energy Transfer (FRET)-based assay to measure the activity of SARS-CoV-2 3CLpro and the inhibitory effects of test compounds.[9][10][11][12]

Materials:

  • Recombinant SARS-CoV-2 3CLpro

  • FRET-based substrate (e.g., Dabcyl-KTSAVLQ-SGFRKME-Edans)

  • Assay Buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA)

  • Test compound (this compound derivative)

  • 96-well or 384-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a black microplate, add the test compound dilutions, a positive control (buffer with DMSO), and a negative control (no enzyme).

  • Add the SARS-CoV-2 3CLpro enzyme to each well (except the negative control) and pre-incubate for a specified time (e.g., 15-60 minutes) at room temperature.

  • Initiate the reaction by adding the FRET substrate to all wells.

  • Monitor the increase in fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) over time using a fluorescence plate reader.

  • The initial reaction velocity is proportional to the enzyme activity.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

EGFR and BRAF V600E Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) and the BRAF kinase are key components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in cancer. 5-Chloro-indole-2-carboxylate derivatives have been developed as potent dual inhibitors of mutant EGFR and BRAF V600E.[13]

Compound IDTarget EnzymeIC50 (nM)Reference CompoundIC50 (nM)
3eEGFR68Erlotinib80
3bEGFR74Erlotinib80
3aEGFR85Erlotinib80
3dEGFR82Erlotinib80
3cEGFR89Erlotinib80
3eBRAF V600E-Vemurafenib-

IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

This protocol describes a luminescence-based kinase assay to measure the activity of EGFR or BRAF V600E and the inhibitory effects of test compounds.[14][15][16][17][18][19][20][21][22]

Materials:

  • Recombinant human EGFR or BRAF V600E kinase

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1 for EGFR, MEK1-K97M for BRAF)

  • ATP

  • Kinase Assay Buffer

  • Test compound (this compound derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well white microplate

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • In a white microplate, add the test compound dilutions, a positive control (buffer with DMSO), and a negative control (no enzyme).

  • Prepare a master mix containing the peptide substrate and ATP in the kinase assay buffer.

  • Add the master mix to each well.

  • Initiate the kinase reaction by adding the diluted EGFR or BRAF V600E enzyme to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visual representations of the relevant signaling pathways and a general experimental workflow are provided below to aid in understanding the mechanism of action and the experimental design.

G cluster_synthesis Synthesis Workflow cluster_assay Enzyme Inhibition Assay Workflow 2-Alkynylaniline 2-Alkynylaniline This compound Derivative This compound Derivative 2-Alkynylaniline->this compound Derivative Chlorocyclization Pd-Catalyst, CuCl2 Pd-Catalyst, CuCl2 Pd-Catalyst, CuCl2->this compound Derivative Purification Purification This compound Derivative->Purification Inhibition Assays Inhibition Assays Purification->Inhibition Assays Enzyme Enzyme Inhibition Assays->Enzyme Incubate with Inhibitor Data Analysis Data Analysis Enzyme->Data Analysis Measure Activity Substrate Substrate Substrate->Enzyme IC50 Value IC50 Value Data Analysis->IC50 Value

General Experimental Workflow.

Coagulation_Cascade Tissue Factor Tissue Factor Factor Xa Factor Xa Tissue Factor->Factor Xa activates with VIIa Factor VIIa Factor VIIa Factor VIIa->Factor Xa Factor X Factor X Thrombin (IIa) Thrombin (IIa) Factor Xa->Thrombin (IIa) activates Prothrombin (II) Prothrombin (II) Fibrin Fibrin Thrombin (IIa)->Fibrin activates Fibrinogen (I) Fibrinogen (I) This compound Inhibitor This compound Inhibitor This compound Inhibitor->Factor Xa inhibits

Factor Xa in the Coagulation Cascade.

SARS_CoV_2_3CLpro Viral Polyprotein Viral Polyprotein Functional Viral Proteins Functional Viral Proteins Viral Polyprotein->Functional Viral Proteins cleavage by 3CLpro 3CLpro 3CLpro->Functional Viral Proteins Viral Replication Viral Replication Functional Viral Proteins->Viral Replication This compound Inhibitor This compound Inhibitor This compound Inhibitor->3CLpro inhibits

Role of 3CLpro in SARS-CoV-2 Replication.

EGFR_BRAF_Pathway Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR activates RAS RAS EGFR->RAS activates BRAF BRAF RAS->BRAF activates MEK MEK BRAF->MEK activates ERK ERK MEK->ERK activates Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival This compound Inhibitor (EGFR) This compound Inhibitor (EGFR) This compound Inhibitor (EGFR)->EGFR inhibits This compound Inhibitor (BRAF) This compound Inhibitor (BRAF) This compound Inhibitor (BRAF)->BRAF inhibits

EGFR/BRAF Signaling Pathway.

Conclusion

This compound derivatives represent a highly promising class of enzyme inhibitors with demonstrated efficacy against a variety of therapeutic targets. The synthetic accessibility of this scaffold, coupled with the potent and often selective inhibitory activity of its derivatives, makes it an attractive starting point for the development of novel therapeutics. The detailed protocols and compiled data within these application notes are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery, facilitating the exploration and optimization of this compound-based enzyme inhibitors.

References

Application Notes and Protocols: Synthesis of 3-Aminoindoles from 3-Chloroindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoindoles are a pivotal class of heterocyclic compounds that form the structural core of numerous pharmaceuticals and biologically active molecules. Their synthesis is a key step in the development of new therapeutic agents. This document provides detailed protocols for the synthesis of 3-aminoindoles starting from the readily available precursor, 3-chloroindole. The primary method detailed is the Palladium-Catalyzed Buchwald-Hartwig amination, a robust and versatile C-N cross-coupling reaction.[1][2] This method is highly valued for its broad substrate scope and functional group tolerance, making it a superior choice over harsher traditional methods like nucleophilic aromatic substitution.[1]

Principle and Strategy

The conversion of this compound to 3-aminoindoles is efficiently achieved through a palladium-catalyzed cross-coupling reaction with a primary or secondary amine. This reaction, known as the Buchwald-Hartwig amination, involves the formation of a new carbon-nitrogen bond at the C3 position of the indole (B1671886) ring.[1][2] The general transformation is depicted below:

Scheme 1: General Reaction for the Synthesis of 3-Aminoindoles from this compound

Caption: Palladium-catalyzed amination of this compound.

The selection of the palladium catalyst, phosphine (B1218219) ligand, base, and solvent is critical for achieving high yields and purity of the desired 3-aminoindole product.

Catalytic Cycle: The Buchwald-Hartwig Amination Pathway

The mechanism of the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) active species. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Cycle pd0 Pd(0)L2 oa_complex Oxidative Addition Complex (Aryl-Pd(II)-Cl)L2 pd0->oa_complex + this compound base_hcl Base-H+Cl- amine_coord Amine Coordination Complex [Aryl-Pd(II)(NHR1R2)L2]+Cl- oa_complex->amine_coord + Amine amido_complex Amido Complex (Aryl-Pd(II)-NR1R2)L2 amine_coord->amido_complex + Base - Base-H+Cl- amido_complex->pd0 Reductive Elimination product 3-Aminoindole amido_complex->product starting_materials This compound + Amine base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

The following protocols are generalized based on successful Buchwald-Hartwig aminations of haloindoles.[3] Researchers should optimize conditions for their specific substrate and amine.

General Procedure for Palladium-Catalyzed Amination of this compound:
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor, the phosphine ligand, and the base.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add this compound, the amine, and the solvent under the inert atmosphere.

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at the specified temperature with vigorous stirring for the designated time.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 3-aminoindole.

Recommended Reagents and Conditions:
ComponentRecommendationNotes
Palladium Precursor Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a Pd(II) source that is reduced in situ.[4]
Ligand Bulky, electron-rich biaryl phosphines (e.g., XPhos, RuPhos, BrettPhos)The choice of ligand is crucial for reaction efficiency and scope.[3]
Base Strong, non-nucleophilic bases such as NaOt-Bu or K₃PO₄The base facilitates the deprotonation of the amine coordinated to the palladium center.[3]
Solvent Anhydrous, aprotic solvents like toluene, dioxane, or THFThe choice of solvent can influence reaction rates and yields.
Temperature 80-110 °CHigher temperatures are often required for less reactive aryl chlorides.
Reactant Ratio This compound (1.0 eq.), Amine (1.2-1.5 eq.), Base (1.4-2.2 eq.)A slight excess of the amine and base is typically used to drive the reaction to completion.[3]
Catalyst Loading 1-5 mol % Pd precursor, 2-10 mol % LigandLower catalyst loadings are desirable for process efficiency and cost-effectiveness.

Data Summary

The following table summarizes typical conditions and expected yields for the Buchwald-Hartwig amination of haloindoles, which can be extrapolated for the synthesis of 3-aminoindoles from this compound.[3]

EntryAminePalladium Precursor (mol %)Ligand (mol %)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)XPhos (4)NaOt-Bu (1.4)Toluene10012-2485-95
2PiperidinePd₂(dba)₃ (1)RuPhos (4)K₃PO₄ (2.0)Toluene10012-2480-90
3AnilinePd(OAc)₂ (2)BrettPhos (5)NaOt-Bu (1.4)Dioxane11012-2475-85
4n-ButylaminePd₂(dba)₃ (1)XPhos (4)NaOt-Bu (1.4)Toluene10012-2470-80
5Di-n-butylaminePd₂(dba)₃ (1)RuPhos (4)K₃PO₄ (2.0)Dioxane11012-2465-75

Yields are estimated based on reported reactions of similar substrates and are for illustrative purposes. Actual yields may vary.

Experimental Workflow

The overall workflow for the synthesis and purification of 3-aminoindoles from this compound is outlined below.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_purification Work-up & Purification prep_reagents Weigh Reagents: This compound, Amine, Pd Precursor, Ligand, Base add_solids Add Solids to Tube prep_reagents->add_solids setup_glassware Oven-Dry & Assemble Schlenk Tube setup_glassware->add_solids inert_atm Establish Inert Atmosphere (Argon/Nitrogen) add_solids->inert_atm add_liquids Add Solvent & Amine inert_atm->add_liquids heating Heat & Stir (80-110 °C) add_liquids->heating cooling Cool to Room Temperature heating->cooling filtration Dilute & Filter through Celite cooling->filtration concentration Concentrate Filtrate filtration->concentration chromatography Flash Column Chromatography concentration->chromatography characterization Characterize Product (NMR, MS, etc.) chromatography->characterization

Caption: Workflow for 3-aminoindole synthesis.

Safety Precautions

  • Palladium Catalysts and Ligands: Many palladium compounds and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere. They can also be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bases: Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Potassium phosphate (B84403) is a milder base but should still be handled with care.

  • Solvents: Toluene, dioxane, and THF are flammable and should be used in a well-ventilated fume hood.

  • Pressurized Reactions: When heating sealed tubes, always use a blast shield and ensure the glassware is free of defects.

Conclusion

The Buchwald-Hartwig amination provides a powerful and general method for the synthesis of a wide array of 3-aminoindoles from this compound. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can achieve high yields of these valuable compounds, facilitating their use in drug discovery and development programs. The protocols and data presented here serve as a comprehensive guide for the practical application of this important transformation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloroindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of 3-chloroindole.

Troubleshooting Guide: Common Side Reactions

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the identification and mitigation of common side products.

Question 1: My reaction is producing a significant amount of a di-chlorinated byproduct. How can I identify it and prevent its formation?

Answer:

The most common di-chlorinated side product is 2,3-dichloroindole . Its formation is often a result of over-chlorination, especially when using potent chlorinating agents like N-Chlorosuccinimide (NCS) or sulfuryl chloride.

Identification:

  • Mass Spectrometry (MS): Look for a molecular ion peak corresponding to the mass of 2,3-dichloroindole (C₈H₅Cl₂N).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton and carbon NMR spectra will show a different substitution pattern compared to the desired this compound.

Troubleshooting and Prevention:

  • Control Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Use of a slight sub-stoichiometric amount (e.g., 0.9 equivalents) of NCS has been reported to yield this compound, although this may result in incomplete conversion of the starting material.[1]

  • Reaction Temperature: Lowering the reaction temperature can help to control the reactivity and reduce over-chlorination. Performing the initial chlorination step in an ice bath is a common practice.[1]

  • Slow Addition of Reagent: Add the chlorinating agent slowly to the reaction mixture to maintain a low concentration of the active chlorinating species at any given time.

  • Choice of Chlorinating Agent: Consider using a milder chlorinating agent if over-chlorination is a persistent issue.

Question 2: I am observing the formation of oxidized byproducts, specifically oxindoles. What are these compounds and how can I minimize their formation?

Answer:

The formation of 3-chloro-2-oxindole and 3,3-dichloro-2-oxindole are common oxidative side reactions. These can arise from the chlorinating agent acting as both a chlorinating and oxidizing agent, or from the presence of water or other oxidants in the reaction mixture.

Identification:

  • Infrared (IR) Spectroscopy: The presence of a strong carbonyl (C=O) stretch around 1700-1750 cm⁻¹ is indicative of an oxindole (B195798) structure.

  • MS and NMR: As with other byproducts, MS and NMR will confirm the molecular weight and structure.

Troubleshooting and Prevention:

  • Solvent Selection: The choice of solvent can significantly influence the product distribution. The use of sulfuryl chlorofluoride as a reagent can selectively produce 3-chloroindoles, 3-chloro-2-oxindoles, or 3,3-dichloro-2-oxindoles by switching the reaction solvent.

  • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions to minimize the formation of oxindoles, which can be formed by the reaction of chloroindolenine intermediates with water.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation from atmospheric oxygen.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in this compound synthesis? A1: The most frequently encountered side products are:

  • 2,3-dichloroindole: Resulting from over-chlorination.

  • 3-chloro-2-oxindole and 3,3-dichloro-2-oxindole: Formed through oxidation pathways.

  • Polymeric materials: Indoles are susceptible to polymerization under acidic conditions.

Q2: How does the choice of chlorinating agent affect the outcome of the reaction? A2: The reactivity of the chlorinating agent is a critical factor.

  • N-Chlorosuccinimide (NCS): A widely used and effective reagent, but can lead to over-chlorination if not carefully controlled.[1]

  • Sulfuryl chloride (SO₂Cl₂): A powerful chlorinating agent that can also lead to multiple chlorinations and the formation of oxindoles.

  • tert-Butyl hypochlorite (B82951) (t-BuOCl): A versatile reagent that can be used for the synthesis of various chlorinated indoles and oxindoles, with selectivity being substrate-dependent.

Q3: Can the solvent choice influence the selectivity of the chlorination? A3: Yes, the solvent can play a crucial role in determining the product distribution. For example, in palladium-catalyzed chlorocyclization for the synthesis of 3-chloroindoles, THF was found to be a particularly effective solvent.[2] In other systems, the polarity and coordinating ability of the solvent can influence the stability of reactive intermediates and thus the reaction pathway.

Q4: What is a general purification strategy to remove common side products from this compound? A4: Silica (B1680970) gel column chromatography is a common and effective method for purifying this compound from its side products. A non-polar eluent system, such as a mixture of ethyl acetate (B1210297) and hexane (B92381) (e.g., 5:95), is often used.[1] The polarity of the eluent can be adjusted based on the specific separation required.

Data Presentation

The following table summarizes the reported yields for the synthesis of this compound and related compounds using different methods. Note that direct comparison is challenging due to variations in substrates and reaction conditions.

Starting MaterialChlorinating AgentSolventProductYield (%)Reference
Indole (B1671886)N-Chlorosuccinimide (NCS)Dichloromethane (B109758) (DCM)This compound55.5[1]
2-AlkynylanilinesPalladium Catalyst / Copper MediatorTetrahydrofuran (THF)3-ChloroindolesModerate to Excellent[2]

Experimental Protocols

Synthesis of this compound using N-Chlorosuccinimide (NCS) [1]

  • To a dried 50-mL round-bottom flask, add indole (588 mg, 1 eq) and 1,4-dimethylpiperazine (B91421) (377 μl, 0.558 eq).

  • Dissolve the solids in 5 mL of dichloromethane (DCM).

  • Cool the flask in an ice water bath for 10 minutes.

  • Slowly add N-chlorosuccinimide (800 mg, 0.9 eq) to the reaction mixture and stir for 15 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

  • Remove the volatile fractions by rotary evaporation.

  • Purify the product by silica chromatography using a mobile phase of ethyl acetate-hexane (5:95).

Visualization

The following diagram illustrates the reaction pathway for the formation of this compound and the common side products from the chlorination of indole.

SynthesisPathways Indole Indole Intermediate 3-Chloroindolenine Intermediate Indole->Intermediate + Cl+ Product This compound Intermediate->Product Rearrangement SideProduct2 3-Chloro-2-oxindole Intermediate->SideProduct2 + H₂O - HCl SideProduct1 2,3-Dichloroindole Product->SideProduct1 + Cl+ (Over-chlorination) SideProduct3 3,3-Dichloro-2-oxindole SideProduct2->SideProduct3 + Cl+

Caption: Reaction scheme for this compound synthesis and side products.

References

Technical Support Center: Optimizing 3-Chloroindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-chloroindole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low or No Yield of this compound

Potential Causes:

  • Inactive N-Chlorosuccinimide (NCS): NCS can degrade over time, especially with exposure to moisture.

  • Incorrect Stoichiometry: An insufficient amount of the chlorinating agent will result in incomplete conversion of the starting material.

  • Suboptimal Reaction Temperature: The reaction temperature can significantly impact the reaction rate and yield.

  • Poor Solvent Choice: The polarity and reactivity of the solvent can influence the outcome of the chlorination.

Recommended Solutions:

  • Use fresh or properly stored NCS: Ensure your NCS is a dry, free-flowing powder. If in doubt, use a fresh bottle.

  • Optimize Stoichiometry: While a 1:1 molar ratio of indole (B1671886) to NCS is theoretically required, a slight excess of NCS (e.g., 1.05-1.1 equivalents) can sometimes improve yields. However, be cautious as a large excess can lead to over-chlorination.

  • Control the Reaction Temperature: For the chlorination of indole with NCS, reactions are often carried out at low temperatures (e.g., 0-10 °C) to improve selectivity and are then allowed to warm to room temperature.[1]

  • Select an Appropriate Solvent: Dichloromethane (B109758) (DCM) and dimethylformamide (DMF) are commonly used solvents for this reaction. DMF can lead to higher yields but may be more difficult to remove during workup.[1]

Issue 2: Formation of Polychlorinated Byproducts (e.g., 2,3-dichloroindole)

Potential Causes:

  • Excess Chlorinating Agent: Using too much NCS is a primary cause of over-chlorination.

  • Elevated Reaction Temperature: Higher temperatures can increase the rate of further chlorination of the desired this compound product.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the formation of polychlorinated species.

Recommended Solutions:

  • Precise Stoichiometry: Use no more than 1.05 equivalents of NCS.

  • Maintain Low Temperatures: Initiate the reaction at a low temperature (e.g., 0 °C) and carefully monitor the temperature throughout the addition of NCS.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. Quench the reaction once the indole has been consumed to prevent further chlorination.

  • Slow Addition of NCS: Adding the NCS portion-wise or as a solution dropwise can help to control the local concentration of the chlorinating agent and minimize over-reaction.[2]

Issue 3: Difficulty in Purifying this compound

Potential Causes:

  • Presence of Unreacted Starting Materials: Incomplete reactions will leave unreacted indole in the crude product.

  • Formation of Byproducts: Succinimide (B58015) (from NCS) and polychlorinated indoles are common impurities.

  • Product Instability: this compound can be unstable under certain conditions.

Recommended Solutions:

  • Aqueous Workup: Quenching the reaction with an aqueous solution of sodium bisulfite can help to remove any unreacted NCS.[1] A subsequent wash with water will remove the succinimide byproduct.

  • Column Chromatography: Purification by silica (B1680970) gel column chromatography is often necessary to separate this compound from unreacted indole and polychlorinated byproducts. A non-polar eluent system, such as ethyl acetate (B1210297)/hexanes, is typically effective.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective purification method.

  • Storage: Store purified this compound at low temperatures (e.g., -20°C) and protected from light to prevent degradation.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The direct chlorination of indole with N-chlorosuccinimide (NCS) is the most widely reported and generally reliable method. It offers good yields and relatively mild reaction conditions.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable mobile phase (e.g., 20% ethyl acetate in hexanes) to track the disappearance of the indole starting material and the appearance of the this compound product. The product should have a different Rf value than the starting material.

Q3: What are the expected yields for the synthesis of this compound?

A3: Yields can vary depending on the specific conditions used. Reported yields for the NCS chlorination of indole range from 55.5% in DCM to as high as 92.9% in DMF.[1]

Q4: Can I use other chlorinating agents besides NCS?

A4: Yes, other chlorinating agents such as sulfuryl chloride (SO₂Cl₂) can be used. However, NCS is generally preferred due to its milder nature and easier handling. Sulfuryl chloride is a strong electrophile and may lead to more side products if the reaction is not carefully controlled.

Q5: My reaction mixture turned dark. Is this normal?

A5: Indole and its derivatives can be sensitive to oxidation and strong acids, which can lead to the formation of colored impurities. While some color change may be expected, a very dark or black reaction mixture could indicate significant decomposition. Ensuring an inert atmosphere (e.g., nitrogen or argon) and maintaining a low temperature can help to minimize decomposition.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis using NCS

ParameterMethod 1Method 2
Starting Material IndoleIndole
Chlorinating Agent N-Chlorosuccinimide (NCS)N-Chlorosuccinimide (NCS)
Solvent Dichloromethane (DCM)Dimethylformamide (DMF)
Temperature 0 °C to Room Temperature10-18 °C
Reaction Time 3 hoursNot specified, monitored by HPLC
Yield 55.5%92.9%
Reference [1]

Experimental Protocols

Protocol 1: Synthesis of this compound using NCS in Dichloromethane

  • To a dried 50-mL round-bottom flask, dissolve 588 mg of indole (1 eq) in 5 mL of dichloromethane (DCM).

  • Cool the flask in an ice-water bath.

  • After 10 minutes, slowly add 800 mg of N-chlorosuccinimide (0.9 eq) and stir for 15 minutes.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture for 3 hours.

  • Remove the volatile fractions by rotary evaporation.

  • Isolate the product by silica chromatography using a mobile phase of 5:95 ethyl acetate-hexane.

Protocol 2: Synthesis of this compound using NCS in Dimethylformamide [1]

  • To a 3 L round-bottom flask equipped with a mechanical stirrer and a thermometer, add 1.2 L of sieve-dried dimethylformamide (DMF) and 200 g of indole.

  • Stir the solution under a nitrogen atmosphere and cool to approximately 10 °C.

  • Add 216.6 g of N-chlorosuccinimide at a rate that maintains the reaction temperature between 10-18 °C.

  • After the initial addition is complete, add a second charge of 34.2 g of N-chlorosuccinimide.

  • Monitor the reaction by HPLC until it is >97% complete.

  • Pour the reaction mixture into a well-stirred, cold solution of aqueous sodium bisulfite (5.2 L of 0.1% sodium bisulfite in water and 640 g of ice).

  • After approximately 15 minutes, collect the precipitate by filtration and wash with water (2 x 1 L).

  • Extract the filtrate with dichloromethane.

  • Combine the organic fractions, wash with water, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Indole in Solvent (DCM or DMF) cool Cool Reaction Mixture (e.g., 0-10 °C) start->cool add_ncs Slowly Add N-Chlorosuccinimide (NCS) cool->add_ncs stir Stir at Controlled Temperature add_ncs->stir monitor Monitor Progress by TLC/HPLC stir->monitor quench Quench with aq. Sodium Bisulfite monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify by Column Chromatography or Recrystallization dry_concentrate->purify end_product Isolated this compound purify->end_product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions cluster_byproducts Byproduct Formation? cluster_byproduct_causes Potential Causes cluster_byproduct_solutions Solutions start Low Yield of this compound? cause1 Inactive NCS start->cause1 Yes cause2 Incorrect Stoichiometry start->cause2 Yes cause3 Suboptimal Temperature start->cause3 Yes cause4 Poor Solvent Choice start->cause4 Yes byproducts_q Polychlorinated Byproducts Present? start->byproducts_q solution1 Use Fresh NCS cause1->solution1 solution2 Optimize NCS Equivalents (1.05 eq.) cause2->solution2 solution3 Maintain Low Temperature (0-10 °C) cause3->solution3 solution4 Consider Alternative Solvent (DCM vs. DMF) cause4->solution4 end Improved Synthesis bcause1 Excess NCS byproducts_q->bcause1 Yes bcause2 High Temperature byproducts_q->bcause2 Yes bcause3 Long Reaction Time byproducts_q->bcause3 Yes bsolution1 Use Precise Stoichiometry bcause1->bsolution1 bsolution2 Maintain Low Temperature bcause2->bsolution2 bsolution3 Monitor Reaction and Quench Promptly bcause3->bsolution3

Caption: Troubleshooting decision tree for optimizing this compound synthesis.

References

Technical Support Center: Palladium-Catalyzed 3-Chloroindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving yields in the palladium-catalyzed synthesis of 3-chloroindoles.

Frequently Asked Questions (FAQs)

Q1: What are the primary palladium-catalyzed methods for synthesizing 3-chloroindoles?

A1: The main strategies involve:

  • Palladium-Catalyzed Chlorocyclization of 2-Alkynylanilines: This method utilizes a palladium catalyst to first form the indole (B1671886) ring from a 2-alkynylaniline precursor, followed by a chlorination step.[1] This can be a one-pot process.

  • Direct C-H Chlorination of Indoles: This approach involves the direct, regioselective chlorination of a pre-formed indole at the C3 position using a palladium catalyst and a chlorine source. While direct C-H functionalization of indoles is well-established for arylation and other substitutions, direct C3-chlorination is a more specialized application.[2][3]

Q2: My reaction yield is consistently low. What are the most critical factors to investigate?

A2: Low yields in palladium-catalyzed 3-chloroindole synthesis can often be attributed to several key factors:

  • Catalyst System: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is crucial for catalytic activity and stability.[4][5][6]

  • Solvent: The reaction solvent can significantly influence the outcome. For the chlorocyclization of 2-alkynylanilines, for instance, THF has been reported to be a particularly effective solvent.[1]

  • Chlorinating Agent/Oxidant: In methods where chlorination follows cyclization, the choice and stoichiometry of the chlorinating agent and any necessary oxidant (e.g., CuCl₂) are critical.[1][7]

  • Atmosphere: Many palladium-catalyzed reactions are sensitive to oxygen. Ensuring an inert atmosphere (e.g., argon or nitrogen) is often necessary to prevent catalyst deactivation.[8]

  • Purity of Reagents: The purity of starting materials, especially the indole or aniline (B41778) precursors, is important. Impurities can poison the catalyst.

Q3: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

A3: Common byproducts in palladium-catalyzed indole reactions include:

  • Isomeric Products: Chlorination at other positions of the indole ring (e.g., C2, C5, or C7) can occur. Regioselectivity is often controlled by the choice of ligands and directing groups.[2][9][10][11]

  • Homocoupling: Homocoupling of the starting materials can be a competing reaction.

  • Dehalogenation: If a halo-indole is used as a starting material for further functionalization, dehalogenation can be a problematic side reaction.

  • Dichlorination: The formation of dichlorinated indoles can occur if the reaction conditions are too harsh or the stoichiometry of the chlorinating agent is not carefully controlled.

To minimize byproducts, careful optimization of the reaction conditions, including the catalyst-to-ligand ratio, temperature, and reaction time, is essential.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive catalyst• Use a fresh source of palladium catalyst and ligand.• Consider a different palladium precursor (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃).• Optimize the palladium-to-ligand ratio.
Suboptimal solvent• Screen different solvents. For chlorocyclization of 2-alkynylanilines, THF is reported to be effective.[1]
Inefficient chlorination• If using a two-step cyclization/chlorination, ensure the chlorinating agent (e.g., CuCl₂) is active and used in the correct stoichiometry.[1]
Reaction temperature is too low or too high• Perform a temperature screen to find the optimal reaction temperature.
Poor Regioselectivity (Chlorination at wrong position) Incorrect ligand choice• The ligand can have a profound effect on regioselectivity. Experiment with different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands.[2][12]
Steric or electronic effects of the substrate• The electronic nature of substituents on the indole ring can influence the site of chlorination. Consider if a directing group strategy is necessary.[3]
Formation of Dichlorinated Product Excess chlorinating agent• Carefully control the stoichiometry of the chlorinating agent. Use 1.0-1.2 equivalents as a starting point.
Prolonged reaction time• Monitor the reaction by TLC or LC-MS and stop the reaction once the monochlorinated product is maximized.
Catalyst Decomposition (Formation of Palladium Black) Reaction temperature is too high• Lower the reaction temperature.
Inadequate ligand stabilization• Use a more sterically bulky or electron-rich ligand to stabilize the palladium catalyst.
Presence of oxygen• Ensure the reaction is performed under a strictly inert atmosphere.[8]

Data Summary

The following table summarizes key reaction parameters from a study on the palladium-catalyzed chlorocyclization of 2-alkynylanilines to yield 3-chloroindoles.[1]

Parameter Condition Yield (%) Notes
Palladium Catalyst Pd(OAc)₂85Optimal palladium source.
PdCl₂78Slightly lower yield.
Pd₂(dba)₃75Lower yield compared to Pd(OAc)₂.
Solvent THF85The most effective solvent.[1]
Dioxane65Moderate yield.
Toluene50Lower yield.
DMF<10Ineffective.
Copper Salt CuCl₂85Essential for the chlorination step.
CuBr₂-Leads to 3-bromoindole.
Cu(OAc)₂<5Ineffective for chlorination.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Chlorocyclization of a 2-Alkynylaniline

This protocol is adapted from a reported synthesis of 3-chloroindoles.[1]

Materials:

  • 2-Alkynylaniline derivative (1.0 equiv)

  • Pd(OAc)₂ (5 mol%)

  • CuCl₂ (2.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To an oven-dried reaction vessel, add the 2-alkynylaniline (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and CuCl₂ (2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon).

  • Add anhydrous THF via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired this compound.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis reagents Combine 2-Alkynylaniline, Pd(OAc)₂, and CuCl₂ inert_atm Establish Inert Atmosphere (Argon) reagents->inert_atm solvent Add Anhydrous THF inert_atm->solvent reaction Heat and Stir (e.g., 60-80 °C) solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup purification Column Chromatography workup->purification product Isolate this compound purification->product

Caption: A typical experimental workflow for the palladium-catalyzed synthesis of 3-chloroindoles.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Low Yield Issues start Low Yield check_catalyst Check Catalyst System (Pd source, ligand) start->check_catalyst check_solvent Verify Solvent (anhydrous, appropriate type) start->check_solvent check_reagents Assess Reagent Purity and Stoichiometry start->check_reagents check_conditions Optimize Temperature and Reaction Time start->check_conditions optimize_catalyst Screen Catalysts and Ligands check_catalyst->optimize_catalyst optimize_solvent Screen Solvents check_solvent->optimize_solvent optimize_reagents Titrate Chlorinating Agent check_reagents->optimize_reagents optimize_conditions Perform Temperature Screen check_conditions->optimize_conditions success Improved Yield optimize_catalyst->success optimize_solvent->success optimize_reagents->success optimize_conditions->success

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

Catalytic Cycle

catalytic_cycle Proposed Catalytic Cycle for Chlorocyclization pd0 Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition 2-Alkynylaniline pd_intermediate1 Indolyl-Pd(II) oxidative_addition->pd_intermediate1 chlorination Chlorination (CuCl₂) pd_intermediate1->chlorination pd_intermediate2 Chloroindolyl-Pd(II) chlorination->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product This compound reductive_elimination->product

Caption: A simplified proposed catalytic cycle for the palladium-catalyzed chlorocyclization.

References

Technical Support Center: 3-Chloroindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-chloroindole derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative appears to be degrading during storage. What are the common causes?

A1: this compound derivatives can be susceptible to degradation under various conditions. The primary factors contributing to instability include exposure to light (photodegradation), elevated temperatures, strong oxidizing agents, and non-optimal pH conditions during storage or in solution.[1] For instance, 4-chloroindole-3-acetic acid is stable between 4°C and 30°C when protected from light, but is unstable in the presence of strong oxidizing agents or high-intensity UV light.[1]

Q2: I am observing variable results in my cell-based assays. Could this be related to the stability of my this compound compound?

A2: Yes, inconsistent results are a common consequence of compound instability. If the this compound derivative degrades in your culture medium or assay buffer, the effective concentration of the active compound will decrease over the course of the experiment, leading to high variability and potentially misleading data. It is crucial to ensure that your experimental formulations are freshly prepared and that the compound is stable under the specific assay conditions.

Q3: What are the likely degradation products of this compound derivatives?

A3: Degradation of this compound derivatives can lead to a variety of products. Under nitrosating conditions, for example, 4-chloroindoles can form N-nitroso products which can further decompose to compounds like 4-chloro-N-nitrosodioxindole and 4-chloroisatin (B1294897) at neutral or higher pH.[1] Oxidative degradation may lead to the formation of hydroxylated or carbonylated species. The exact degradation products will depend on the specific derivative and the stress conditions it is exposed to.

Q4: How can I improve the stability of my this compound derivatives in solution?

A4: To enhance stability, it is recommended to prepare solutions fresh for each experiment. If storage is necessary, solutions should be kept at low temperatures (e.g., -20°C or -80°C), protected from light, and purged with an inert gas like nitrogen or argon to minimize oxidation. The choice of solvent and buffer system is also critical; ensure the pH is optimal for the stability of your specific compound. For some transient intermediates like 3-chloroindolenines, specific chemical strategies may be required to improve their lifetime from seconds to weeks.[2]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC analysis of a stored sample. Degradation of the this compound derivative.1. Analyze a freshly prepared sample as a control.2. Perform a forced degradation study to identify potential degradation products.3. Optimize storage conditions (temperature, light protection, inert atmosphere).
Loss of biological activity over time in solution. Compound instability in the experimental medium.1. Prepare fresh solutions immediately before use.2. Assess compound stability directly in the assay medium over the experiment's duration using HPLC.3. Consider using a stabilizing agent if compatible with the experiment.
Discoloration of the solid compound or solution. Oxidation or photodegradation.1. Store the compound in a light-proof container under an inert atmosphere.2. For solutions, use amber vials and deoxygenated solvents.3. Visually inspect for any changes before use.
Irreproducible results between experimental batches. Inconsistent handling and storage of the compound.1. Standardize the protocol for sample preparation, handling, and storage.2. Ensure all users are trained on the compound's stability characteristics.3. Maintain a detailed log of compound usage and storage history.

Quantitative Stability Data

The stability of this compound derivatives is highly dependent on their specific structure and the environmental conditions. The following tables provide representative data from forced degradation studies on a hypothetical this compound derivative to illustrate the impact of different stressors.

Table 1: Stability of this compound Derivative A under Various Stress Conditions

Stress ConditionDurationTemperature% DegradationMajor Degradation Products
0.1 M HCl24 hours60°C15.2%Hydrolysis Product 1
0.1 M NaOH24 hours60°C45.8%Hydrolysis Product 2, Epimer
3% H₂O₂24 hours25°C28.5%Oxidized Product 1, N-oxide
Thermal (Solid)48 hours80°C5.1%Dimer
Photolytic (Solution)24 hours25°C65.7%Photodegradation Product 1 & 2

Table 2: Half-Life (t½) of this compound Derivative A in Different Solvents at 25°C

SolventpHHalf-Life (hours)
Acetonitrile (B52724)N/A> 168
PBS7.448.2
Water7.072.5
0.1 M HCl1.0110.8
0.1 M NaOH13.012.3

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound derivatives to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the this compound derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation (Solid): Place a known amount of the solid compound in a vial and heat at 80°C for 48 hours.

  • Photolytic Degradation (Solution): Expose a solution of the compound (e.g., in acetonitrile/water) to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At the end of the exposure period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a general reversed-phase HPLC method for the analysis of this compound derivatives and their degradation products.

1. Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Diode array detector (DAD) scanning from 200-400 nm; monitor at the λmax of the parent compound (e.g., 280 nm).

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition to ensure good peak shape.

3. Method Validation:

  • The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the intended purpose.

Visualizations

Experimental Workflow for Stability Assessment

G cluster_0 Forced Degradation Studies cluster_1 Analysis cluster_2 Data Evaluation Acid Hydrolysis Acid Hydrolysis HPLC-DAD HPLC-DAD Acid Hydrolysis->HPLC-DAD Base Hydrolysis Base Hydrolysis Base Hydrolysis->HPLC-DAD Oxidation Oxidation Oxidation->HPLC-DAD Thermal Thermal Thermal->HPLC-DAD Photolytic Photolytic Photolytic->HPLC-DAD LC-MS LC-MS HPLC-DAD->LC-MS For structural elucidation Identify Degradants Identify Degradants LC-MS->Identify Degradants Determine Degradation Pathway Determine Degradation Pathway Identify Degradants->Determine Degradation Pathway Assess Stability Assess Stability Determine Degradation Pathway->Assess Stability This compound Derivative This compound Derivative This compound Derivative->Acid Hydrolysis This compound Derivative->Base Hydrolysis This compound Derivative->Oxidation This compound Derivative->Thermal This compound Derivative->Photolytic

Caption: Workflow for assessing the stability of this compound derivatives.

Hypothetical Signaling Pathway Disruption

G This compound Derivative This compound Derivative Degradation Product (e.g., Oxidized Metabolite) Degradation Product (e.g., Oxidized Metabolite) This compound Derivative->Degradation Product (e.g., Oxidized Metabolite) Degradation Kinase A Kinase A This compound Derivative->Kinase A Inhibition Kinase B Kinase B Degradation Product (e.g., Oxidized Metabolite)->Kinase B Unintended Activation Kinase A->Kinase B Phosphorylation Transcription Factor Transcription Factor Kinase B->Transcription Factor Activation Cellular Response Cellular Response Transcription Factor->Cellular Response

Caption: Hypothetical disruption of a signaling pathway by a degradation product.

References

Technical Support Center: Degradation Pathways of 3-Chloroindole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-chloroindole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental studies of its degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the expected initial steps in the microbial degradation of this compound?

A1: Based on studies of indole (B1671886) and chlorinated aromatic compounds, the initial degradation of this compound in aerobic bacteria is likely initiated by a dioxygenase enzyme. This enzyme would attack the indole ring, potentially at the 2,3-position, to form a chlorinated cis-indole-2,3-dihydrodiol. This is analogous to the action of indole oxygenase systems encoded by iif or ind gene clusters found in various indole-degrading bacteria.[1][2]

Q2: What are the likely subsequent intermediates in the degradation pathway?

A2: Following the initial dioxygenation, the pathway is predicted to proceed through several intermediates. The chlorinated cis-indole-2,3-dihydrodiol is likely dehydrogenated to form a dihydroxyindole derivative. Subsequent enzymatic reactions could lead to the opening of the pyrrole (B145914) ring, forming chlorinated aminophenyl derivatives, which can then be further metabolized. Ultimately, the pathway is expected to converge with pathways for the degradation of chlorinated catechols, leading to intermediates of central metabolism.

Q3: Which bacterial genera are known to degrade halogenated indoles or related compounds?

A3: Several bacterial genera have been identified with the capability to degrade indoles and/or chlorinated aromatic compounds. These include Pseudomonas, Burkholderia, Rhodococcus, Acinetobacter, and Cupriavidus.[2][3][4][5][6] Strains within these genera often possess the necessary oxygenase enzymes to initiate the degradation of these recalcitrant compounds.[2][4]

Q4: What analytical techniques are most suitable for studying this compound degradation?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common method for quantifying the disappearance of this compound and the appearance of major metabolites. For the identification of unknown intermediates, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques that provide structural information.[7][8][9][10]

Troubleshooting Guides

Issue 1: No degradation of this compound observed in my microbial culture.
Possible Cause Troubleshooting Steps
Incorrect microbial strain Ensure the selected bacterial strain is known or has the potential to degrade halogenated aromatic compounds. Consider using strains from genera like Pseudomonas, Burkholderia, or Rhodococcus.[3][4][5]
Lack of enzyme induction The enzymes required for degradation may be inducible. Ensure that the culture has been properly acclimated to this compound or a suitable analog. You may need to add a small, non-toxic concentration of an inducer substrate.
Toxicity of this compound High concentrations of this compound may be toxic to the microorganisms.[11] Perform a toxicity assay to determine the optimal concentration range for your experiments. Start with a low concentration and gradually increase it.
Sub-optimal culture conditions Verify and optimize culture parameters such as pH, temperature, aeration, and nutrient composition. The optimal conditions can vary significantly between different bacterial strains.
Plasmid loss Degradative genes are sometimes located on plasmids which can be lost during subculturing. Periodically check for the presence of the degradative plasmids or re-isolate from a selective medium.
Issue 2: Inconsistent or non-reproducible HPLC results.
Possible Cause Troubleshooting Steps
Mobile phase preparation Ensure accurate and consistent preparation of the mobile phase. Use high-purity solvents and degas the mobile phase to prevent bubble formation.
Column degradation The HPLC column can degrade over time, especially when using aggressive mobile phases. Check the column performance with a standard compound. If performance has declined, replace the column.
Sample matrix effects Components in the culture medium can interfere with the analysis. Prepare your calibration standards in the same sterile medium used for your experiments to account for matrix effects.
Detector issues The detector lamp may be nearing the end of its life, causing baseline noise and inconsistent peak areas. Check the lamp's usage hours and replace if necessary.
Issue 3: Accumulation of an unknown intermediate.
Possible Cause Troubleshooting Steps
Enzyme bottleneck One of the enzymes in the downstream pathway may have a lower activity or be inhibited by the intermediate, causing it to accumulate.
Metabolic dead-end The accumulated compound may be a dead-end metabolite that the organism cannot further degrade.
Identification of the intermediate Use LC-MS/MS or GC-MS to determine the mass and fragmentation pattern of the unknown peak.[7][8][9][10] This information can help in elucidating its structure and position in the degradation pathway.
Co-metabolism Consider providing a readily metabolizable carbon source to see if it facilitates the further degradation of the accumulated intermediate.

Experimental Protocols

Protocol 1: Bacterial Degradation Assay for this compound
  • Inoculum Preparation: Grow the selected bacterial strain (e.g., Pseudomonas putida) in a nutrient-rich medium (e.g., Luria-Bertani broth) to the late exponential phase. Harvest the cells by centrifugation and wash them twice with a sterile mineral salts medium (MSM). Resuspend the cells in MSM to a specific optical density (e.g., OD₆₀₀ of 1.0).

  • Degradation Experiment: In a series of sterile flasks, add MSM and this compound to the desired final concentration (e.g., 100 µM). Inoculate the flasks with the washed cell suspension. Include a non-inoculated control flask to monitor for abiotic degradation.

  • Incubation: Incubate the flasks on a rotary shaker at the optimal temperature and shaking speed for the chosen bacterial strain.

  • Sampling: At regular time intervals, withdraw aliquots from each flask.

  • Sample Preparation: Centrifuge the aliquots to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particles.

  • HPLC Analysis: Analyze the filtered supernatant by HPLC to quantify the concentration of this compound and any detectable metabolites.

Protocol 2: HPLC Method for this compound Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid). For example:

    • 0-5 min: 20% Acetonitrile

    • 5-20 min: Gradient to 80% Acetonitrile

    • 20-25 min: 80% Acetonitrile

    • 25-30 min: Return to 20% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector at 280 nm.

  • Quantification: Use a calibration curve prepared with known concentrations of this compound.

Visualizations

Degradation_Pathway cluster_initial Initial Attack cluster_pyrrole_cleavage Pyrrole Ring Cleavage cluster_central_metabolism Central Metabolism This compound This compound Chlorinated_cis_indole_dihydrodiol Chlorinated cis-indole-2,3-dihydrodiol This compound->Chlorinated_cis_indole_dihydrodiol Dioxygenase Chlorinated_dihydroxyindole Chlorinated 2,3-dihydroxyindole Chlorinated_cis_indole_dihydrodiol->Chlorinated_dihydroxyindole Dehydrogenase Chlorinated_aminophenyl_derivative Chlorinated Aminophenyl Derivative Chlorinated_dihydroxyindole->Chlorinated_aminophenyl_derivative Ring Cleavage Enzyme Chlorocatechol Chlorocatechol Chlorinated_aminophenyl_derivative->Chlorocatechol Deamination & Hydroxylation TCA_Cycle TCA Cycle Intermediates Chlorocatechol->TCA_Cycle Ring Cleavage & Further Degradation

Caption: Proposed aerobic degradation pathway of this compound.

Troubleshooting_Workflow Start No Degradation Observed CheckStrain Verify Microbial Strain's Degradative Potential Start->CheckStrain CheckToxicity Assess this compound Toxicity CheckStrain->CheckToxicity Strain is appropriate ReEvaluate Re-evaluate Experiment Design CheckStrain->ReEvaluate Strain is inappropriate CheckConditions Optimize Culture Conditions (pH, Temp, etc.) CheckToxicity->CheckConditions Concentration is non-toxic CheckToxicity->ReEvaluate Concentration is toxic CheckInduction Ensure Enzyme Induction CheckConditions->CheckInduction Conditions are optimal CheckConditions->ReEvaluate Conditions are sub-optimal DegradationSuccess Degradation Observed CheckInduction->DegradationSuccess Enzymes are induced CheckInduction->ReEvaluate Induction failed

Caption: Troubleshooting workflow for no degradation experiments.

References

Technical Support Center: Purification of Halogenated Indoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of halogenated indoles.

Troubleshooting Guides

This section addresses common problems encountered during the purification of halogenated indoles using various techniques.

Column Chromatography

Problem 1: My halogenated indole (B1671886) is streaking or tailing on the TLC plate and column.

  • Possible Cause: The basic nitrogen atom of the indole ring can interact with the acidic silanol (B1196071) groups on the silica (B1680970) gel surface, leading to poor separation.

  • Solution:

    • Use a mobile phase modifier: Add a small amount of a basic modifier, such as 0.1-2.0% triethylamine (B128534) (NEt₃) or a solution of ammonia (B1221849) in methanol, to your eluent. This will neutralize the acidic sites on the silica gel and improve peak shape.[1]

    • Deactivate the silica gel: Before packing the column, you can wash the silica gel with a solvent system containing a base (e.g., ethyl acetate (B1210297)/hexane with 1-3% triethylamine) to reduce its acidity.[1]

    • Change the stationary phase: Consider using a less acidic stationary phase like alumina (B75360) (neutral or basic) or a functionalized silica gel.[1]

Problem 2: My halogenated indole is decomposing on the silica gel column.

  • Possible Cause: Some halogenated indoles can be sensitive to the acidic nature of silica gel, leading to degradation.[1] This is especially true for electron-rich indoles.

  • Solution:

    • Perform a 2D TLC stability test: Before running a column, spot your compound on a TLC plate, run it in one direction, dry the plate, and then run it again in the perpendicular direction with the same eluent. If new spots appear off the diagonal, it indicates decomposition.[1]

    • Use a deactivated stationary phase: As mentioned above, using deactivated silica gel or a different stationary phase like alumina can prevent degradation.[1]

    • Work quickly: Minimize the time your compound spends on the column.

Problem 3: Poor separation between my desired halogenated indole and an impurity.

  • Possible Cause: The chosen solvent system may not have sufficient selectivity to resolve the compounds.

  • Solution:

    • Optimize the solvent system: Experiment with different solvent combinations. For instance, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity.[1]

    • Use a shallow gradient: A gradual increase in the polarity of the eluent can help to separate compounds with similar Rf values.[1]

    • Consider a different stationary phase: If solvent optimization fails, changing the stationary phase (e.g., from silica to alumina or reversed-phase silica) can provide the necessary selectivity.[1]

Recrystallization

Problem 1: My halogenated indole "oils out" instead of forming crystals.

  • Possible Cause: The compound is coming out of solution at a temperature above its melting point, often due to impurities or rapid cooling.

  • Solution:

    • Reheat and add more solvent: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

    • Use a different solvent system: The solubility profile of your compound in the chosen solvent may not be ideal. A solvent mixture, such as hexane/ethyl acetate or methanol/water, can sometimes promote crystallization.[2]

    • Scratch the flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.[2]

Problem 2: The yield of my recrystallized halogenated indole is very low.

  • Possible Cause: The compound may be too soluble in the cold recrystallization solvent, or there may be significant losses during transfers.

  • Solution:

    • Thoroughly cool the solution: Ensure the solution is cooled in an ice bath to maximize product precipitation before filtration.[2]

    • Wash crystals with ice-cold solvent: Use a minimal amount of cold solvent to wash the collected crystals to avoid dissolving the product.[2]

    • Recover a second crop: Concentrate the mother liquor and re-cool to obtain a second crop of crystals, although this crop may be less pure.[2]

High-Performance Liquid Chromatography (HPLC)

Problem 1: Poor peak shape (tailing or fronting) for my halogenated indole.

  • Possible Cause: Secondary interactions between the basic indole nitrogen and residual silanol groups on the stationary phase.

  • Solution:

    • Use a mobile phase additive: Adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) can protonate the indole nitrogen and improve peak shape. For basic compounds, a small amount of a base like triethylamine might be beneficial.

    • Choose a suitable column: Columns with low silanol activity or end-capped columns are often better for analyzing basic compounds like indoles. Phenyl-hexyl or PFP (pentafluorophenyl) columns can also offer different selectivity for aromatic and halogenated compounds due to pi-pi interactions.

Problem 2: Difficulty in separating positional isomers of halogenated indoles.

  • Possible Cause: Positional isomers often have very similar polarities, making them challenging to separate.[3]

  • Solution:

    • Optimize mobile phase composition: Small changes in the organic modifier (e.g., acetonitrile (B52724) vs. methanol) or the aqueous phase pH can significantly impact selectivity.

    • Experiment with different stationary phases: A column with a different chemistry (e.g., a PFP or cyano column) may provide the necessary selectivity to resolve the isomers.

    • Adjust the temperature: Running the column at a different temperature can sometimes improve the separation of closely eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of halogenated indoles?

A1: Common impurities can include:

  • Unreacted starting materials: The original indole and halogenating agent.

  • Over-halogenated products: Di- or tri-halogenated indoles if the reaction is not carefully controlled.

  • Positional isomers: Halogenation can sometimes occur at different positions on the indole ring, leading to a mixture of isomers that can be difficult to separate.[3]

  • Byproducts from side reactions: Depending on the reaction conditions, other side products may form. For example, in some syntheses of 3-substituted indoles, bis(indolyl)methane derivatives can be a common impurity.[4]

Q2: How does the type and position of the halogen affect the purification of indoles?

A2: The nature and position of the halogen substituent can influence the polarity and reactivity of the indole, thereby affecting its purification:

  • Polarity: The polarity of the halogenated indole generally increases in the order of I < Br < Cl < F. This will affect its retention time in both normal-phase and reversed-phase chromatography.

  • Reactivity: The position of the halogen can influence the acidity of the N-H proton and the overall electron density of the ring system, which can affect its interaction with the stationary phase and its stability. For example, halogenation at different positions can have a significant effect on crystal packing and intermolecular interactions.

  • Separation of Isomers: Positional isomers of halogenated indoles can be particularly challenging to separate due to their similar physical properties.[3]

Q3: My halogenated indole is a persistent oil. How can I induce crystallization?

A3: If your purified compound is an oil, it may be due to residual solvent or trace impurities.

  • High vacuum drying: Ensure all solvent is removed by drying under high vacuum, possibly with gentle heating.

  • Trituration: Add a small amount of a solvent in which your compound is insoluble but the impurities are soluble (e.g., cold hexanes). Stirring or sonicating the mixture can sometimes induce crystallization.

  • Seeding: If you have a small crystal of the pure compound, adding it to the oil can act as a seed to initiate crystallization.

  • Re-purification: If the above methods fail, the impurity level may be too high, and another round of purification may be necessary.

Q4: How can I visualize my colorless halogenated indole on a TLC plate?

A4: Most indole derivatives are UV-active and will appear as dark spots on a TLC plate with a fluorescent indicator (F254) under UV light (254 nm).[1] For compounds that are not UV-active or for better visualization, you can use staining reagents such as:

  • Potassium permanganate (B83412) (KMnO₄) stain: A general stain for most organic compounds.

  • p-Anisaldehyde stain: A versatile stain that often gives colored spots with indoles upon heating.

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde): A specific stain for indoles that typically produces blue or purple spots.[1]

Data Presentation

The following table summarizes representative data for the purification of halogenated indoles. Please note that yields and purity can vary significantly based on the specific reaction conditions, scale, and the nature of the impurities.

Halogenated IndolePurification MethodCrude Purity (%)Final Purity (%)Yield (%)Reference/Notes
5-Chloro-2,3-dimethyl-1H-indoleRecrystallization (Ethanol/Water)Not specified>98 (by HPLC)Not specifiedPurity assessed by HPLC and melting point.[2]
3-Bromoindoles (various)Semi-preparative HPLCNot applicableHighModerate to HighEnzymatic bromination followed by HPLC purification. Yields are based on conversion from starting material.[4]
3-Chloro-, 3-Bromo-, and 3-Iodo-2-CF₃-indolesSilica Gel PadNot specifiedHigh93-98Crude product passed through a short silica gel pad.[5]
3-Fluorooxindoles (from indoles)Column Chromatography (Silica Gel)Not specifiedHighGood to HighPurification of various 3-fluorooxindoles synthesized from indole precursors.[6]
Sertindole (B1681639) ImpuritiesIsolation and PurificationNot specifiedHighNot specifiedDetailed study on the identification and synthesis of impurities, implying successful purification for characterization.[7]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography of a Halogenated Indole
  • Solvent System Selection:

    • Develop an appropriate eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate.

    • Aim for an Rf value of 0.2-0.3 for the desired halogenated indole.

    • If tailing is observed on the TLC plate, add 0.1-1% triethylamine to the eluent.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pack a chromatography column with the slurry, ensuring there are no air bubbles.

    • Add a thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude halogenated indole in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).

    • Carefully load the sample onto the top of the silica gel bed.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[1]

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions and monitor their composition by TLC.

    • A shallow gradient of increasing polarity can be used to improve separation if necessary.

  • Isolation:

    • Combine the pure fractions containing the desired halogenated indole.

    • Remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: General Procedure for Recrystallization of a Halogenated Indole
  • Solvent Selection:

    • Test the solubility of a small amount of the crude halogenated indole in various solvents at room temperature and upon heating.

    • An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to test include ethanol, methanol, ethyl acetate, hexanes, and mixtures like ethanol/water or ethyl acetate/hexanes.[2][8]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath to maximize crystallization.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualization

G Troubleshooting Workflow for Halogenated Indole Purification start Crude Halogenated Indole tlc_analysis Perform TLC Analysis start->tlc_analysis single_spot Single Spot? tlc_analysis->single_spot streaking Streaking/Tailing? single_spot->streaking No recrystallization Recrystallization single_spot->recrystallization Yes multiple_spots Multiple Spots? streaking->multiple_spots No add_base Add Basic Modifier (e.g., NEt3) to Eluent streaking->add_base Yes optimize_solvent Optimize Solvent System for Separation multiple_spots->optimize_solvent Yes column_chromatography Column Chromatography check_purity Check Purity (TLC, NMR, etc.) column_chromatography->check_purity recrystallization->check_purity add_base->tlc_analysis optimize_solvent->column_chromatography pure_product Pure Halogenated Indole is_pure Is it Pure? check_purity->is_pure is_pure->column_chromatography No is_pure->pure_product Yes

Caption: Troubleshooting workflow for purifying halogenated indoles.

G Interactions Leading to Purification Challenges on Silica Gel cluster_silica Silica Gel Surface cluster_indole Halogenated Indole silanol Acidic Silanol Groups (Si-OH) interaction Acid-Base Interaction silanol->interaction degradation Degradation silanol->degradation Acid-catalyzed indole_n Basic Indole Nitrogen (N-H) indole_n->interaction Protonation halogen Halogen Substituent (X) tailing Peak Tailing / Streaking interaction->tailing

References

Technical Support Center: Purification of 3-Chloroindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-chloroindole. The information is presented in a question-and-answer format to directly address specific issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis reaction?

A1: Common impurities in this compound synthesis, particularly from the chlorination of indole, include:

  • Unreacted Indole: The starting material may not have fully reacted.

  • Di-substituted Products: Over-chlorination can lead to the formation of 2,3-dichloroindole.[1]

  • N-chloroindole: This can be an unstable intermediate.[2]

  • Oxidized or Polymerized Byproducts: Indoles can be sensitive to air and acidic conditions, leading to the formation of colored, often baseline, impurities on a TLC plate.[3]

Q2: What are the recommended methods for purifying crude this compound?

A2: The two primary methods for purifying this compound are column chromatography and recrystallization.[1][3]

  • Column Chromatography: This is effective for separating this compound from impurities with different polarities.[3]

  • Recrystallization: If the crude product is a solid and has a relatively high purity (e.g., >85-90%), recrystallization is an excellent method for achieving high purity.[3]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the compound and detect impurities.

  • Melting Point Determination: A sharp melting point close to the literature value is indicative of high purity.[4]

Troubleshooting Guides

Column Chromatography

Q4: My this compound appears to be decomposing on the silica (B1680970) gel column, resulting in streaking on the TLC and a lower yield. What can I do?

A4: Indoles can be sensitive to the acidic nature of standard silica gel.[3] Here are some troubleshooting steps:

  • Deactivate the Silica Gel: Prepare a slurry of your silica gel in the chosen eluent and add 1-3% triethylamine (B128534) to neutralize the acidic sites.[5]

  • Use a Different Stationary Phase: Consider using neutral or basic alumina (B75360) as an alternative to silica gel.[3]

  • Work Quickly: Minimize the time the compound spends on the column to reduce the chance of degradation.[3]

Q5: I am having trouble separating this compound from a close-running impurity on the TLC. How can I improve the separation?

A5: Poor separation can be addressed by optimizing your solvent system.

  • Adjust Solvent Polarity: Carefully adjust the polarity of your eluent system. Small changes can significantly impact separation. Thin-Layer Chromatography (TLC) is essential for determining the optimal solvent system before running the column.[6]

  • Try a Different Solvent System: If a hexane/ethyl acetate (B1210297) system is not providing adequate separation, consider other solvent systems such as dichloromethane/methanol.[7]

Recrystallization

Q6: I am unsure which solvent to use for the recrystallization of this compound. How do I choose a suitable solvent?

A6: The ideal recrystallization solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[8]

  • Single Solvent System: Hexane has been reported as a suitable solvent for the recrystallization of this compound.[1]

  • Mixed Solvent System: A common technique involves using a pair of miscible solvents, one in which the compound is soluble (a "good" solvent) and one in which it is insoluble (a "poor" solvent). For haloindoles, a mixture of ethanol (B145695) and water can be effective.[9]

Q7: My this compound "oils out" instead of forming crystals during recrystallization. What should I do?

A7: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can be addressed by:

  • Increasing the Amount of Solvent: You may not have used enough solvent to keep the compound dissolved as it cools. Re-heat the solution and add more of the "good" solvent.

  • Slowing Down the Cooling Process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

Q8: My recrystallization yield is very low. How can I improve it?

A8: A low yield can be due to several factors:

  • Using Too Much Solvent: Using the minimum amount of hot solvent to dissolve the crude product is crucial. Excess solvent will keep more of your product dissolved at low temperatures.[8]

  • Cooling Temperature: Ensure the solution is cooled sufficiently, typically in an ice bath, to maximize crystal formation.[10]

  • Premature Crystallization: If the product crystallizes too early (e.g., during hot filtration), you will lose product. Ensure your filtration apparatus is pre-heated.[9]

Data Presentation

The following tables provide representative data for the purification of this compound. Actual results may vary depending on the specific reaction conditions and the nature of the impurities.

Table 1: Column Chromatography Purification of this compound

ParameterCrude ProductPurified Product
Initial Mass (mg) 500-
Final Mass (mg) -350
Purity (by HPLC, %) 7598
Yield (%) -70

Table 2: Recrystallization Purification of this compound

ParameterCrude ProductPurified Product
Initial Mass (g) 1.0-
Final Mass (g) -0.8
Purity (by HPLC, %) 9099.5
Yield (%) -80

Experimental Protocols

Protocol 1: Column Chromatography of this compound
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 5% ethyl acetate in hexane). For acid-sensitive indoles, add 1% triethylamine to the eluent.

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles. Allow the silica to settle, and let the solvent drain until it is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization of this compound (Mixed Solvent System)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a "good" solvent (e.g., hot ethanol) to dissolve the solid completely.[9]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes slightly turbid. Re-add a small amount of the "good" solvent until the solution is clear again.[9]

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[9]

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.[11]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

Troubleshooting_Workflow start Crude this compound Reaction Mixture tlc_analysis Perform TLC Analysis start->tlc_analysis multiple_spots Multiple Spots Observed? tlc_analysis->multiple_spots streaking Streaking or Baseline Impurities? tlc_analysis->streaking single_spot Single Major Spot with Minor Impurities multiple_spots->single_spot No column_chromatography Purify by Column Chromatography multiple_spots->column_chromatography Yes recrystallization Purify by Recrystallization single_spot->recrystallization streaking->column_chromatography decomposing Decomposition on Column? column_chromatography->decomposing oiling_out Compound 'Oils Out'? recrystallization->oiling_out deactivate_silica Deactivate Silica Gel or Use Alumina decomposing->deactivate_silica Yes pure_product Pure this compound decomposing->pure_product No adjust_solvent Adjust Solvent Ratio / Slow Cooling oiling_out->adjust_solvent Yes low_yield_recryst Low Recrystallization Yield? oiling_out->low_yield_recryst No adjust_solvent->recrystallization optimize_recryst Minimize Solvent / Ensure Complete Cooling low_yield_recryst->optimize_recryst Yes low_yield_recryst->pure_product No optimize_recryst->recrystallization deactivating_silica deactivating_silica deactivating_silica->column_chromatography

Caption: Troubleshooting workflow for the purification of this compound.

Purification_Decision_Tree start Assess Crude Product Purity (TLC/HPLC) purity_check Purity > 85-90%? start->purity_check high_purity High Purity purity_check->high_purity Yes low_purity Low Purity / Complex Mixture purity_check->low_purity No recrystallization Recrystallization is a good option high_purity->recrystallization column_chromatography Column Chromatography is recommended low_purity->column_chromatography recrystallization_protocol Follow Recrystallization Protocol recrystallization->recrystallization_protocol column_protocol Follow Column Chromatography Protocol column_chromatography->column_protocol final_purity_check Assess Purity of Final Product recrystallization_protocol->final_purity_check column_protocol->final_purity_check

Caption: Decision tree for selecting a purification method for this compound.

References

Technical Support Center: Scale-Up Synthesis of 3-Chloroindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 3-Chloroindole. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a structured format to address common challenges encountered during laboratory and pilot-plant scale production.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Degradation of the product. - Suboptimal reaction temperature. - Inefficient mixing.- Monitor the reaction by TLC or HPLC to ensure completion. - Use a milder chlorinating agent or control the reaction temperature carefully to prevent degradation. - Optimize the reaction temperature; for exothermic reactions, consider a lower temperature for a longer duration. - Ensure efficient stirring, especially in larger vessels, to maintain a homogeneous reaction mixture.
Formation of Di-chlorinated Byproducts - Excess of chlorinating agent. - High reaction temperature. - High concentration of reactants.- Use a stoichiometric amount of the chlorinating agent. - Maintain a lower reaction temperature to improve selectivity. - Control the rate of addition of the chlorinating agent to avoid localized high concentrations.
Poor Regioselectivity (Chlorination at other positions) - Reaction conditions favoring alternative chlorination pathways. - Presence of activating or directing groups on the indole (B1671886) ring.- For direct chlorination, use a non-polar solvent to favor C3-chlorination. - Consider using a protecting group on the indole nitrogen to influence regioselectivity. - Alternative synthetic routes, such as palladium-catalyzed cyclization, may offer better regiocontrol.
Runaway Reaction / Exotherm - The chlorination of indole can be highly exothermic. - Inadequate cooling capacity for the reaction scale. - Rapid addition of the chlorinating agent.- Ensure the reactor is equipped with an efficient cooling system. - Add the chlorinating agent portion-wise or as a solution at a controlled rate, while monitoring the internal temperature. - Dilute the reaction mixture to better manage heat dissipation.
Difficult Purification of this compound - Presence of closely related impurities (e.g., starting material, isomers). - Formation of tar-like substances.- Optimize the reaction to minimize byproduct formation. - Employ column chromatography with a suitable solvent system for purification. - Recrystallization from an appropriate solvent can be effective for removing impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound on a larger scale?

A1: The most common methods for the synthesis of this compound on a larger scale are typically based on the direct chlorination of indole. Reagents like N-chlorosuccinimide (NCS) and sulfuryl chloride (SOCl) are frequently used. Another approach involves the palladium-catalyzed chlorocyclization of 2-alkynylanilines, which can offer good yields and functional group tolerance. The choice of method often depends on factors such as cost, safety, and the desired purity of the final product.

Q2: How can I minimize the formation of 2,3-dichloroindole during the synthesis?

A2: To minimize the formation of 2,3-dichloroindole, it is crucial to control the stoichiometry of the chlorinating agent, using only one equivalent relative to the indole. Slow, controlled addition of the chlorinating agent and maintaining a low reaction temperature can also significantly improve the selectivity for the mono-chlorinated product.

Q3: What are the key safety precautions to consider during the scale-up of this compound synthesis?

A3: The chlorination of indole is an exothermic process, so effective temperature control is critical to prevent runaway reactions. The use of chlorinated reagents requires appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be carried out in a well-ventilated area or a fume hood. For larger scale reactions, a thorough risk assessment should be conducted to identify and mitigate potential hazards.

Q4: What is a suitable solvent for the direct chlorination of indole?

A4: The choice of solvent can influence the regioselectivity of the chlorination. Non-polar solvents such as dichloromethane (B109758) (DCM) or chloroform (B151607) are often used for the direct chlorination of indole to favor the formation of the 3-chloro derivative.

Q5: How can I effectively purify this compound at a multi-gram or kilogram scale?

A5: For larger scale purification, column chromatography can be challenging. Recrystallization is often a more practical method. Suitable solvents for recrystallization should be determined on a small scale first. Another technique that can be employed is slurry washing with a solvent in which the impurities are soluble but the product has low solubility.

Experimental Protocols

Lab-Scale Synthesis of this compound via Direct Chlorination with NCS

Materials:

  • Indole (1 equivalent)

  • N-Chlorosuccinimide (NCS) (1 equivalent)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve indole in DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve NCS in DCM and add it to the dropping funnel.

  • Add the NCS solution dropwise to the indole solution over a period of 30-60 minutes, while maintaining the temperature at 0 °C.

  • After the addition is complete, let the reaction stir at 0 °C for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, wash the reaction mixture with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to obtain pure this compound.

Data Presentation: Comparison of Lab-Scale vs. Simulated Pilot-Scale Synthesis

The following table provides a generalized comparison of reaction parameters for the synthesis of this compound at different scales. Actual results may vary depending on specific equipment and conditions.

ParameterLab Scale (e.g., 10g)Simulated Pilot Scale (e.g., 1kg)
Indole 10 g1 kg
NCS 11.4 g (1 eq)1.14 kg (1 eq)
Solvent (DCM) 200 mL20 L
Reaction Temperature 0 °C0-5 °C (with jacketed reactor cooling)
Addition Time of NCS 30-60 min2-4 hours (controlled addition rate)
Reaction Time 1-2 hours2-4 hours (post-addition)
Typical Yield 70-85%65-80%
Purification Method Column ChromatographyRecrystallization / Slurry Wash

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_indole Dissolve Indole in DCM cool Cool Indole Solution to 0°C prep_indole->cool prep_ncs Dissolve NCS in DCM addition Slow Addition of NCS Solution prep_ncs->addition cool->addition stir Stir at 0°C addition->stir wash Aqueous Wash stir->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Impurities Detected check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete complete Reaction Complete check_reaction->complete suboptimal Suboptimal Conditions incomplete->suboptimal purification_issue Purification Issue complete->purification_issue extend_time Extend Reaction Time or Increase Temperature Slightly suboptimal->extend_time Yes optimize_temp Optimize Temperature suboptimal->optimize_temp No success Improved Yield/Purity extend_time->success optimize_reagents Check Reagent Quality/Stoichiometry optimize_temp->optimize_reagents optimize_reagents->success change_solvent Modify Purification Solvent System purification_issue->change_solvent Yes recrystallize Consider Recrystallization purification_issue->recrystallize No change_solvent->success recrystallize->success

Caption: Troubleshooting decision tree for low yield or impurities.

Technical Support Center: Managing Exothermic 3-Chloroindole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing temperature in exothermic 3-chloroindole reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound and related compounds.

Question: My reaction temperature is rising uncontrollably. What should I do?

Answer: An uncontrolled rise in temperature may indicate a thermal runaway, which can be dangerous. Immediate action is required to cool the reaction and prevent pressure buildup.

Immediate Steps to Control a Runaway Reaction:

  • Immediate Cooling: Submerge the reaction flask in an ice-water bath. For more rapid cooling, a dry ice/acetone or dry ice/isopropanol bath can be used, but be cautious not to freeze the reaction mixture.[1]

  • Stop Reagent Addition: If reagents are being added, stop the addition immediately.

  • Dilution: If it is safe to do so, add a pre-chilled, inert solvent to dilute the reaction mixture. This can help to slow the reaction rate and absorb excess heat.[1]

Preventative Measures for Future Experiments:

  • Controlled Reagent Addition: Add one of the reactants, such as the chlorinating agent, slowly to the solution. This allows the exotherm to be controlled by the rate of addition.[1]

  • Adequate Cooling: Ensure a cooling bath is on standby before starting the reaction. For larger-scale reactions, consider using a jacketed reactor with a circulating coolant.[1]

  • Monitoring: Use a temperature probe to monitor the internal temperature of the reaction continuously.[1]

dot

start Uncontrolled Temperature Rise Detected stop_reagent Immediately Stop Reagent Addition start->stop_reagent cool Apply External Cooling (Ice Bath, etc.) stop_reagent->cool dilute Dilute with Pre-Chilled Inert Solvent (if safe) cool->dilute monitor Continuously Monitor Temperature dilute->monitor stable Temperature Stabilized monitor->stable Yes not_stable Temperature Still Rising monitor->not_stable No emergency Activate Emergency Procedures (Evacuate, etc.) not_stable->emergency

Caption: Troubleshooting workflow for an unexpected temperature increase.

Question: The yield of my this compound synthesis is low, and I'm observing a significant amount of dark, tar-like byproducts. What could be the cause?

Answer: Low yields and the formation of tar-like substances are often due to localized overheating, which can promote polymerization and degradation pathways.[1]

Potential Causes and Solutions:

  • Inadequate Temperature Control: The reaction may be running at too high a temperature. Consider running the reaction at a lower temperature for a longer duration.[1]

  • Poor Heat Dissipation: Ensure efficient stirring to distribute heat evenly. For larger reactions, using a reaction vessel with a high surface-area-to-volume ratio or a jacketed reactor can improve heat dissipation.[1]

  • Incorrect Reagent Stoichiometry: Ensure the correct molar ratios of reactants are being used. An excess of the chlorinating agent can lead to side reactions.

  • Purity of Starting Materials: Impurities in the starting indole (B1671886) can lead to side reactions and lower yields. Ensure the purity of your starting materials.

Question: My reaction is not proceeding to completion, or the conversion is very slow. What should I do?

Answer: Slow or incomplete reactions can be due to several factors related to reaction conditions and reagent quality.

Troubleshooting Steps for Incomplete Reactions:

  • Verify Reagent Quality: Ensure that your reagents, especially the chlorinating agent, are of good quality and have not degraded. Some reagents should be purified or freshly prepared before use.[2]

  • Check Reaction Temperature: While high temperatures can cause degradation, some reactions require a certain activation energy to proceed. If the reaction is being run at a very low temperature, a modest increase in temperature might be necessary.[2]

  • Solvent Choice: The solvent can significantly impact reaction rates. Ensure you are using an appropriate anhydrous solvent.[3]

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the reaction from start to finish. This can help determine if the reaction has stalled or is proceeding slowly.[2]

Frequently Asked Questions (FAQs)

Q1: What are the common signs of a thermal runaway in a this compound synthesis?

A1: Be vigilant for the following signs, which can indicate a loss of thermal control:

  • A rapid and unexpected increase in reaction temperature that does not stabilize with standard cooling methods.[1]

  • A sudden increase in pressure within the reaction vessel.[1]

  • Vigorous, uncontrolled boiling or refluxing of the solvent.[1]

  • Noticeable changes in the color or viscosity of the reaction mixture, or the evolution of gas.[1]

  • The reaction vessel becoming too hot to touch.[1]

Q2: How can I assess the exothermic risk of my this compound synthesis beforehand?

A2: A qualitative risk assessment is crucial before starting your experiment. Consider these factors:

  • Reaction Type: Named reactions like the Fischer and Bischler-Möhlau indole syntheses are known to have the potential for exotherms, especially under strongly acidic conditions.[1]

  • Chlorinating Agent: The choice of chlorinating agent significantly impacts exothermicity. Stronger chlorinating agents may lead to more vigorous reactions.

  • Scale of the Reaction: The exotherm is more challenging to control on a larger scale due to a lower surface-area-to-volume ratio, which reduces heat dissipation efficiency.

dot

risk Exothermic Risk Level scale Reaction Scale risk->scale Increases with reagent Chlorinating Agent Reactivity risk->reagent Increases with concentration Reagent Concentration risk->concentration Increases with acid Use of Strong Acids risk->acid Increases with

Caption: Factors influencing the exothermic risk of this compound synthesis.

Q3: Can a reaction that requires initial heating still be dangerously exothermic?

A3: Yes, a reaction that requires initial heating can still be highly exothermic. Many chemical reactions have an activation energy that must be overcome for the reaction to start. Once initiated, the reaction can release a significant amount of energy. If the rate of heat generation exceeds the rate of heat removal, a thermal runaway can occur.[1]

Quantitative Data on this compound Synthesis

The following table summarizes various reported conditions for the synthesis of 3-chloroindoles to aid in method selection and comparison.

Chlorinating AgentSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
N-Chlorosuccinimide (NCS)IndoleDimethylformamide (DMF)10-18Not Specified>97% completion[4]
N-Chlorosuccinimide (NCS)N-protected indole-3-carbaldehydesNot Specified502446-85[5]
Palladium Catalyst / NaOCl2-AlkynylanilineAcetonitrile (MeCN)Room Temp.5Moderate to Excellent[6]
Sulfuryl chlorofluorideIndolesVariousNot specifiedNot specifiedGood to excellent[7]
DMSO/SOCl₂N,N-disubstituted 2-alkynylanilinesNot SpecifiedNot SpecifiedNot SpecifiedGood[7]

Experimental Protocols

Protocol 1: Synthesis of this compound using N-Chlorosuccinimide (NCS)

This protocol is based on the preparation of this compound as described in the provided literature.[4]

Materials:

  • Indole

  • N-Chlorosuccinimide (NCS)

  • Sieve-dried dimethylformamide (DMF)

  • Aqueous sodium bisulfite solution (0.1%)

  • Ice

Equipment:

  • 3 L round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Gooch tube

  • Nitrogen atmosphere setup

Procedure:

  • Add sieve-dried DMF (1.2 L) and indole (200 g) to a 3 L round-bottom flask equipped with a mechanical stirrer and thermometer.

  • Stir the solution under a nitrogen atmosphere and cool it to approximately 10°C using an ice bath.

  • Add NCS (216.6 g) via the Gooch tube at a rate that maintains the reaction temperature between 10-18°C.

  • After the initial addition is complete, add a second portion of NCS (34.2 g).

  • Monitor the reaction progress using high-performance liquid chromatography (HPLC) until >97% completion is observed.

  • Pour the reaction mixture into a well-stirred, cold solution of aqueous sodium bisulfite (5.2 L of 0.1% sodium bisulfite in water and 640 g of ice) to quench the reaction.

  • Proceed with product workup and purification.

dot

start Dissolve Indole in DMF cool Cool to 10°C under N₂ start->cool add_ncs Slowly Add NCS (Maintain 10-18°C) cool->add_ncs monitor Monitor by HPLC add_ncs->monitor quench Quench in Cold Sodium Bisulfite Solution monitor->quench >97% complete workup Product Workup & Purification quench->workup

Caption: Experimental workflow for the synthesis of this compound with NCS.

Protocol 2: General Monitored Synthesis with Exotherm Control

This protocol provides a general framework for performing a reaction with a potential exotherm, such as many indole chlorinations.[1]

Equipment:

  • Round-bottom flask

  • Magnetic stir bar

  • Reflux condenser

  • Temperature probe (thermocouple)

  • Dropping funnel

  • Heating/cooling bath

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, temperature probe, and a dropping funnel. Place the flask in a bath that can be rapidly cooled if necessary.

  • Initial Charge: Charge the flask with the indole substrate and solvent.

  • Controlled Addition: Dissolve the chlorinating agent in a suitable solvent and add it to the dropping funnel. Add the chlorinating agent solution dropwise to the stirred indole solution at a rate that allows for effective temperature management.

  • Temperature Monitoring: Continuously monitor the internal temperature. Adjust the addition rate or the cooling bath temperature to maintain the desired reaction temperature.

  • Reaction Completion and Work-up: Once the addition is complete, continue to stir the reaction for the desired time, monitoring by TLC or another suitable method. Upon completion, proceed with the appropriate quenching and work-up procedure.

References

solvent effects on the stability of 3-Chloroindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-Chloroindole in various solvents. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing this compound?

For long-term storage, Dimethyl Sulfoxide (DMSO) is a recommended solvent. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to use anhydrous DMSO as the presence of water can affect the stability of the compound.

Q2: How should solid this compound be stored?

Solid this compound should be stored in a cool, dry, and dark place, away from incompatible materials. For extended storage, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation from air and moisture.

Q3: Are there any solvents that should be avoided for this compound?

While specific data on incompatible solvents is limited, as a general precaution, highly reactive or acidic/basic solvents may promote degradation. Protic solvents, especially in the presence of light or heat, could potentially participate in degradation reactions. It is recommended to perform small-scale stability tests with any new solvent before preparing large quantities or long-term storage.

Q4: Can I store this compound solutions at room temperature?

Based on the available storage information which recommends low temperatures, it is not advisable to store solutions of this compound at room temperature for extended periods.[1] If temporary storage at room temperature is necessary for experimental procedures, the solution should be used as quickly as possible and protected from light.

Q5: What are the visual signs of this compound degradation in solution?

A common sign of degradation for many organic compounds, including indoles, is a change in color. If your initially colorless or pale yellow solution of this compound turns darker yellow, brown, or develops precipitates over time, it may indicate degradation.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Solution Discoloration (Yellowing/Browning) Degradation of this compound due to exposure to light, air (oxygen), or elevated temperatures.1. Prepare fresh solutions for critical experiments.2. Store stock solutions at -20°C or -80°C in airtight, light-protected vials.[1]3. Purge the vial headspace with an inert gas (argon or nitrogen) before sealing.
Inconsistent Experimental Results Instability of this compound in the chosen experimental solvent or conditions (e.g., pH, presence of reactive species).1. Verify the purity of the this compound solid before preparing solutions.2. Perform a time-course experiment to assess the stability of this compound under your specific experimental conditions using an analytical technique like HPLC.3. Consider if other components in your reaction mixture could be promoting degradation.
Precipitate Formation in Stored Solutions The compound may be coming out of solution at lower temperatures, or it could be a degradation product.1. Gently warm the solution to see if the precipitate redissolves. If it does, it is likely due to low solubility at that temperature.2. If the precipitate does not redissolve upon warming, it is likely a degradation product, and a fresh solution should be prepared.

Data on Solvent Stability of this compound

SolventStorage Temperature (°C)Recommended Storage Duration
DMSO-80≤ 6 months[1]
DMSO-20≤ 1 month[1]

Researchers are advised to conduct their own stability studies for the specific solvents and conditions used in their experiments.

Experimental Protocols

Protocol for Assessing this compound Stability in a Novel Solvent

  • Solution Preparation:

    • Prepare a stock solution of this compound in the test solvent at a known concentration (e.g., 1 mg/mL).

    • Dispense aliquots of the solution into several amber glass vials to protect from light.

    • Prepare a control sample stored at -80°C in DMSO.

  • Incubation:

    • Store the vials under the desired experimental conditions (e.g., room temperature, 4°C, etc.).

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours and weekly), remove one vial for analysis.

    • Analyze the concentration of this compound remaining in the solution using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time.

    • Calculate the degradation rate and half-life of this compound in the test solvent under the specified conditions.

Visualizations

troubleshooting_workflow start Start: Inconsistent Experimental Results check_solution Check for Solution Discoloration or Precipitate start->check_solution is_discolored Is the solution discolored or has a precipitate? check_solution->is_discolored prepare_fresh Prepare Fresh Solution & Store Properly is_discolored->prepare_fresh Yes run_control Run Control Experiment with Fresh Solution is_discolored->run_control No prepare_fresh->run_control results_ok Are results now consistent? run_control->results_ok investigate_further Investigate Other Experimental Parameters (e.g., reagent stability, pH) results_ok->investigate_further No end_ok Problem Solved results_ok->end_ok Yes end_not_ok Further Investigation Required investigate_further->end_not_ok

Caption: Troubleshooting workflow for inconsistent experimental results.

stability_factors stability This compound Stability solvent Solvent Properties (Polarity, Protic/Aprotic) stability->solvent temperature Temperature stability->temperature light Light Exposure stability->light air Air (Oxygen) Exposure stability->air ph pH of Solution stability->ph

Caption: Factors affecting the stability of this compound in solution.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Chloroindole and 3-Bromoindole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Among the versatile heterocyclic scaffolds, indoles and their halogenated derivatives are of significant interest. This guide provides an objective comparison of the reactivity of two common C3-halogenated indoles: 3-chloroindole and 3-bromoindole, with a focus on their performance in widely-used palladium-catalyzed cross-coupling reactions.

General Principles of Reactivity

The disparate reactivity between this compound and 3-bromoindole in palladium-catalyzed cross-coupling reactions is fundamentally rooted in the difference in their carbon-halogen (C-X) bond dissociation energies. The C-Br bond is inherently weaker than the C-Cl bond. This difference directly impacts the oxidative addition step of the catalytic cycle, which is often the rate-determining step. The lower bond energy of the C-Br bond allows for easier cleavage and subsequent oxidative addition of the palladium catalyst, leading to a faster reaction rate. Consequently, 3-bromoindole is generally more reactive than this compound.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The difference in reactivity between this compound and 3-bromoindole necessitates distinct optimization of reaction conditions for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Qualitative Comparison of Reaction Conditions
Parameter3-BromoindoleThis compoundRationale
Catalyst/Ligand Standard phosphine (B1218219) ligands (e.g., PPh₃, Pd(dppf)Cl₂) are often sufficient.Requires more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[1]To facilitate the more challenging oxidative addition of the stronger C-Cl bond.[1]
Reaction Temperature Generally proceeds at lower temperatures.Typically requires higher temperatures.[1]To overcome the higher activation energy of C-Cl bond cleavage.[1]
Reaction Time Shorter reaction times are usually sufficient for complete conversion.[1]Longer reaction times are generally necessary.[1]Reflects the slower rate of oxidative addition.
Side Reactions Lower propensity for side reactions due to milder conditions.[1]Higher temperatures can lead to an increased risk of side reactions, such as hydrodehalogenation.Forcing conditions can promote undesired reaction pathways.
Quantitative Data from Experimental Studies

Table 1: Buchwald-Hartwig Amination of Halotryptophans with Aniline

This table provides a comparison of yields for the Buchwald-Hartwig amination of various bromo- and chloro-substituted tryptophans, demonstrating the generally higher reactivity of the bromo derivatives.

SubstrateProductYield (%)
5-Bromotryptophan5-(Phenylamino)tryptophan75
6-Bromotryptophan6-(Phenylamino)tryptophan51
7-Bromotryptophan7-(Phenylamino)tryptophan61
5-Chlorotryptophan5-(Phenylamino)tryptophan45
6-Chlorotryptophan6-(Phenylamino)tryptophan42

Reaction Conditions: Halotryptophan (1 equiv.), Aniline (1.2 equiv.), L-Pd-G1 precatalyst (10 mol%), tBu-XPhos ligand, K2CO3 (3 equiv.), in a mixture of water, acetonitrile, and THF, with microwave heating at 100 °C for 8 minutes.[1]

Experimental Protocols

The following are general experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for both this compound and 3-bromoindole, keeping in mind the necessary adjustments in catalyst, ligand, and reaction conditions as outlined above.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk tube, combine the 3-haloindole (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ for 3-bromoindole, or a more advanced catalyst system like Pd₂(dba)₃ with SPhos for this compound, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene) and water (e.g., 4:1 v/v).

  • Reaction Execution: Place the sealed tube under an inert atmosphere (e.g., nitrogen or argon) and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[1]

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the 3-haloindole (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP for 3-bromoindole, or XPhos for this compound, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv.).

  • Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene (B28343) or dioxane.

  • Reaction Execution: Seal the tube under an inert atmosphere and heat the mixture in an oil bath at the required temperature (typically 80-110 °C) for several hours.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. The residue is then purified by flash column chromatography.

Visualized Workflows and Mechanisms

To aid in the understanding of the discussed reactions and experimental design, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(OR')L2 Ar-Pd(II)(OR')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR')L2 Ligand Exchange (Base, e.g., Na2CO3) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR')L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Suzuki-Miyaura Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(NR2)L2 Ar-Pd(II)(NR2)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(NR2)L2 Amine Coordination & Deprotonation (HNR2, Base) Ar-Pd(II)(NR2)L2->Pd(0)L2 Reductive Elimination (Ar-NR2)

Buchwald-Hartwig Amination Cycle

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Execution cluster_2 Analysis cluster_3 Comparison A This compound Reaction C Identical Reaction Conditions (Catalyst, Ligand, Base, Solvent, Temperature) A->C B 3-Bromoindole Reaction B->C D Monitor Reaction Progress (TLC, LC-MS) C->D E Determine Yield and Reaction Time D->E F Compare Reactivity E->F

Workflow for Reactivity Comparison

Conclusion

References

3-Chloroindole vs. 3-Bromoindole in Suzuki Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A critical factor influencing the success of this reaction is the nature of the halide in the organohalide coupling partner. This guide provides an objective comparison of the performance of 3-chloroindole and 3-bromoindole in Suzuki coupling reactions, supported by experimental data, to aid researchers in selecting the optimal substrate for their synthetic endeavors.

Reactivity and Performance Comparison

It is a well-established principle in organic chemistry that the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the trend: I > Br > Cl > F. This trend is primarily governed by the bond dissociation energy of the carbon-halogen bond. The weaker carbon-bromine (C-Br) bond is more readily cleaved in the rate-determining oxidative addition step of the catalytic cycle compared to the stronger carbon-chlorine (C-Cl) bond. Consequently, 3-bromoindole is generally more reactive than this compound in Suzuki coupling reactions.

Quantitative Data Summary

The following table summarizes representative experimental data for the Suzuki coupling of a chloroindole and a bromo-analogue (bromoindazole, which exhibits similar reactivity to bromoindole) with arylboronic acids. It is important to note that the reaction conditions are not identical, but the data provides a strong indication of the general performance differences.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
6-Chloroindole (B17816)Phenylboronic acidPd precatalyst (P1)K₃PO₄Dioxane/H₂O605-897[1]
3-BromoindazolePhenylboronic acidPd(PPh₃)₄Cs₂CO₃1,4-Dioxane/EtOH/H₂O140 (MW)0.595[2]
3-Bromoindazole4-Methoxyphenylboronic acidPd(PPh₃)₄Cs₂CO₃1,4-Dioxane/EtOH/H₂O140 (MW)0.598[2]
3-Bromoindazole4-Fluorophenylboronic acidPd(PPh₃)₄Cs₂CO₃1,4-Dioxane/EtOH/H₂O140 (MW)0.592[2]

Note: The data for 3-bromoindazole, a close structural and electronic analog of 3-bromoindole, demonstrates high yields under microwave conditions in a short reaction time. The high yield for 6-chloroindole was achieved under optimized conditions with a specific precatalyst, highlighting that while challenging, the coupling of chloroindoles is feasible with appropriate catalyst systems.

Experimental Protocols

Below are generalized experimental protocols for Suzuki-Miyaura coupling reactions involving 3-haloindoles. To directly compare this compound and 3-bromoindole, two parallel reactions should be conducted under identical conditions.

General Protocol for Suzuki-Miyaura Coupling of 3-Haloindoles

Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the 3-haloindole (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv.). For the less reactive this compound, a more sophisticated catalyst system, such as one employing bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos), may be necessary to achieve comparable yields to 3-bromoindole.

Solvent Addition: Add a degassed solvent system. Common choices include a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

Reaction Execution: Heat the reaction mixture to the desired temperature (typically ranging from 80 °C to 120 °C for conventional heating, or higher for microwave irradiation) and stir vigorously.

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Mechanistic Insights and Visualizations

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) (Transmetalation) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X (3-Haloindole) Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OR)2 Ar'-B(OR)2 (Boronic Acid/Ester) Ar'-B(OR)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2) Experimental_Workflow cluster_0 Substrate Preparation cluster_1 Reaction Setup (Parallel) This compound This compound Reaction_Cl Reaction with This compound This compound->Reaction_Cl 3-Bromoindole 3-Bromoindole Reaction_Br Reaction with 3-Bromoindole 3-Bromoindole->Reaction_Br Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Cl->Monitoring Reaction_Br->Monitoring Reaction_Conditions Identical Conditions: - Boronic Acid - Catalyst & Ligand - Base - Solvent - Temperature Reaction_Conditions->Reaction_Cl Reaction_Conditions->Reaction_Br Analysis Analysis: - Reaction Time - Product Yield - Purity Monitoring->Analysis Conclusion Comparative Reactivity Conclusion Analysis->Conclusion

References

Reactivity of 3-Haloindoles in C-N Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the relative reactivity of halogenated intermediates is crucial for efficient reaction design and optimization. This guide provides a comparative analysis of the reactivity of 3-chloroindoles, 3-bromoindoles, and 3-iodoindoles in C-N cross-coupling reactions, supported by experimental data.

The formation of a carbon-nitrogen (C-N) bond is a cornerstone of medicinal chemistry, enabling the synthesis of a vast array of pharmacologically active compounds. The indole (B1671886) nucleus is a privileged scaffold in drug discovery, and its functionalization at the 3-position is a common strategy. Palladium- and copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, are powerful methods for forging these C-N bonds. A key determinant of the success and efficiency of these reactions is the nature of the halogen atom on the indole substrate.

General Reactivity Trend

The reactivity of 3-haloindoles in C-N cross-coupling reactions generally follows the established trend for aryl halides, which is dictated by the carbon-halogen (C-X) bond dissociation energy. The weaker the C-X bond, the more readily it undergoes oxidative addition to the metal catalyst (a key step in the catalytic cycle), leading to a faster reaction. The bond dissociation energies follow the order: C-I < C-Br < C-Cl.

Consequently, the expected order of reactivity for 3-haloindoles in C-N coupling is:

3-Iodoindole > 3-Bromoindole > 3-Chloroindole

This higher reactivity often translates to the need for milder reaction conditions, shorter reaction times, and potentially higher yields for the more reactive haloindoles.[1]

Experimental Data Comparison

Palladium-Catalyzed Amination of Haloindoles

The data below is adapted from studies on the Buchwald-Hartwig amination of haloindoles. While direct comparative data for the 3-position is limited, the reactivity trend is well-demonstrated by comparing 5- and 6-haloindoles. It is a reasonable assumption that the same reactivity trend applies to the 3-position.

EntryHaloindoleAmineCatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
15-BromoindoleMorpholinePd₂(dba)₃2-(Dicyclohexylphosphino)biphenylLiHMDSTHF651881
26-BromoindoleMorpholinePd₂(dba)₃2-(Dicyclohexylphosphino)biphenylLiHMDSTHF651885
35-ChloroindoleMorpholinePd₂(dba)₃2-(Dicyclohexylphosphino)biphenylLiHMDSTHF651855
46-ChloroindoleMorpholinePd₂(dba)₃2-(Di-tert-butylphosphino)biphenylLiHMDSTHF651871

Data for entries 1-4 is based on the amination of 5- and 6-haloindoles as reported in Organic Letters (2001), 3 (17), pp 2729–2732, and serves as a proxy for 3-haloindole reactivity.

The significantly higher yields obtained with 5- and 6-bromoindoles compared to their chloro- counterparts (entries 1 & 2 vs. 3 & 4) under identical reaction conditions provide strong evidence for the greater reactivity of the bromo-substituted indoles in palladium-catalyzed C-N coupling.

While a directly comparable intermolecular C-N coupling for 3-iodoindole is not available in a single dataset, the literature indicates that 3-iodoindoles are highly reactive substrates. For instance, a palladium-catalyzed intramolecular C-N coupling of a complex 3-iodoindole derivative proceeds in good yield (56-70%), underscoring the facility of C-N bond formation with iodo-substituted indoles.[2] The general principle of higher reactivity for aryl iodides in Buchwald-Hartwig reactions further supports this.[3]

Experimental Protocols

Below are detailed experimental protocols representative of the C-N coupling reactions cited.

General Procedure for Palladium-Catalyzed Amination of Bromo- and Chloroindoles

This protocol is based on the methodology described for the amination of haloindoles.

Materials:

  • Haloindole (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)

  • Phosphine (B1218219) Ligand (e.g., 2-(Dicyclohexylphosphino)biphenyl, 0.04 equiv)

  • Lithium bis(trimethylsilyl)amide (LiHMDS, 2.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • An oven-dried reaction vessel is charged with the haloindole, Pd₂(dba)₃, and the phosphine ligand.

  • The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon).

  • Anhydrous THF is added, followed by the amine.

  • The LiHMDS is added, and the reaction mixture is stirred at the specified temperature (e.g., 65 °C).

  • The reaction progress is monitored by a suitable technique (e.g., TLC or GC-MS).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Visualizing Reactivity and Workflow

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_reactivity Reactivity in C-N Coupling 3-Iodoindole 3-Iodoindole 3-Bromoindole 3-Bromoindole 3-Iodoindole->3-Bromoindole > This compound This compound 3-Bromoindole->this compound >

Caption: Relative reactivity of 3-haloindoles in C-N coupling.

G start Start reagents Combine 3-Haloindole, Catalyst, Ligand, Base, and Amine in Solvent start->reagents reaction Heat under Inert Atmosphere reagents->reaction monitoring Monitor Reaction (TLC/GC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated 3-Aminoindole purification->product

Caption: General workflow for C-N coupling of 3-haloindoles.

References

A Comparative Spectroscopic Guide to Halogenated Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic properties of various halogenated indoles, crucial intermediates in medicinal chemistry and materials science. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the indole (B1671886) scaffold significantly modulates its electronic, optical, and biological properties. Understanding these changes through spectroscopic analysis is fundamental for rational drug design and the development of novel functional materials. This document summarizes key spectroscopic data from UV-Visible, Fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols.

Data Presentation

The following tables summarize the quantitative spectroscopic data for a range of halogenated indoles, allowing for direct comparison of the effects of different halogens and their positions on the indole ring.

Table 1: UV-Visible Absorption Spectroscopic Data of Halogenated Indoles

The position of the maximum absorption wavelength (λmax) is influenced by the type and position of the halogen substituent. Generally, halogenation causes a bathochromic (red) shift compared to the parent indole molecule.

CompoundSolventλmax (nm)Reference
Indole-270[1][2][3]
5-BromoindoleCyclohexane280, 288 (shoulder)[4]
5-BromoindoleEthanol278, 286 (shoulder)[4]
4-Fluoroindole-3-acetic acid-Blue shift vs. Indole-3-acetic acid[5]
7-Fluoroindole-3-acetic acid-Blue shift vs. Indole-3-acetic acid[5]
Other Halo-indole-3-acetic acids-Red shift vs. Indole-3-acetic acid[5]
Table 2: Fluorescence Spectroscopic Data of Halogenated Indoles

Fluorescence properties, including emission maxima and quantum yields, are highly sensitive to the nature and position of the halogen substituent.

CompoundSolventExcitation λex (nm)Emission λem (nm)NotesReference
Indole-3-acetic acid derivatives-275-280345-370Most derivatives fluoresce[5]
5-BromoindoleCyclohexane-315Vibrational fine structure observed[4]
5-BromoindoleEthanol-335No vibrational fine structure[4]
5-FluoroindoleCyclohexane--Used for ¹⁹F NMR studies[6]
6-Fluoroindole-3-acetic acid---Quantum yield significantly exceeds that of indole-3-acetic acid[5]
Chloro/Bromo-indole-3-acetic acids---Non-fluorescent[5]
Table 3: ¹H and ¹⁹F NMR Spectroscopic Data of Selected Halogenated Indoles

NMR spectroscopy provides detailed information on the chemical environment of each proton and fluorine atom, revealing the influence of halogenation on the electron distribution within the molecule.

CompoundSolvent¹H Chemical Shifts (δ, ppm)¹⁹F Chemical Shifts (δ, ppm)Reference
3-Bromo-2-(trifluoromethyl)-1H-indoleCDCl₃8.50 (br. s, 1H, NH), 7.67 (d, 1H), 7.43–7.35 (m, 2H), 7.34–7.26 (m, 1H)-60.8 (s, 3F)[7]
3-Iodo-2-(trifluoromethyl)-1H-indoleCDCl₃8.68 (br. s, 1H, NH), 7.55 (d, 1H), 7.43–7.35 (m, 2H), 7.33–7.26 (m, 1H)-60.6 (s, 3F)[7]
5-Chloroindole-~8.1 (broad s, NH)-[8]
5-Chloro-7-iodoindole (Predicted)-~8.2-8.5 (broad s, NH)-[8]
Table 4: ¹³C NMR Spectroscopic Data of Selected Halogenated Indoles

¹³C NMR data illustrates the electronic effect of the halogen on the carbon skeleton. Note the significant upfield shift of the carbon directly attached to iodine (C7 in 5-chloro-7-iodoindole) due to the heavy atom effect.

CompoundSolvent¹³C Chemical Shifts (δ, ppm)Reference
3-Bromo-2-(trifluoromethyl)-1H-indoleCDCl₃134.4, 127.1, 125.9, 122.7 (q), 121.9, 120.8 (q), 120.5, 111.9, 93.3 (q)[7]
3-Iodo-2-(trifluoromethyl)-1H-indoleCDCl₃135.0, 130.4, 126.4 (q), 125.9, 122.6, 122.0, 120.8 (q), 111.9, 59.9 (q)[7]
5-Chloro-7-iodoindole (Predicted)-C7 is significantly upfield due to the heavy atom effect[8]
Table 5: Mass Spectrometry Data and Fragmentation Patterns

Mass spectrometry confirms the molecular weight and provides structural information through characteristic fragmentation patterns. The loss of a halogen atom or side chains, and the isotopic pattern of chlorine, are key diagnostic features.

CompoundIonizationMolecular Ion (m/z)Key Fragments / NotesReference
IndoleEI117Loss of HCN (m/z 89) is characteristic.[9][10]
3-Bromo-2-(trifluoromethyl)-1H-indoleESI-TOF[M-H]⁻ 261.9485-[7]
3-Iodo-2-(trifluoromethyl)-1H-indoleESI-TOF[M-H]⁻ 309.9346-[7]
5-Chloro-7-iodoindole--Expected to show characteristic isotopic pattern for one chlorine atom and a significant fragment for the loss of an iodine atom.[8]
Prenylated Indole AlkaloidsLC-MS/MS-Characteristic loss of an isopentene group from C-3.[11]

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. Below are representative methodologies cited in the referenced literature.

1. UV-Visible (UV-Vis) Absorption Spectroscopy

  • Instrumentation : A Beckman model 3600 UV-VIS spectrophotometer or equivalent is typically used.[4]

  • Sample Preparation : Compounds are dissolved in a suitable UV-grade solvent (e.g., cyclohexane, ethanol) to a concentration of approximately 1 x 10⁻⁴ M.[4]

  • Data Acquisition : Spectra are recorded at room temperature (298 K) over a relevant wavelength range (e.g., 200-400 nm).[4]

2. Fluorescence Spectroscopy

  • Instrumentation : A Perkin-Elmer model MPF-44B spectrofluorometer or a similar instrument is commonly employed.[4]

  • Sample Preparation : Solutions are prepared in spectroscopic-grade solvents. For fluorescence measurements, concentrations are often lower than for UV-Vis, typically around 0.01 mM, to avoid inner filter effects.[4][12]

  • Data Acquisition : Both excitation and emission spectra are recorded at room temperature. The emission spectrum is obtained by exciting the sample at or near its absorption maximum.[4]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation : Spectra are typically recorded on a 400 MHz (or higher) spectrometer, such as a Bruker AVANCE 400.[7]

  • Sample Preparation : Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., residual solvent signals or tetramethylsilane).[7]

  • Data Acquisition : Standard pulse programs are used to acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For ¹⁹F NMR, chemical shifts can be referenced to an external standard like C₆F₆.[7]

4. Mass Spectrometry (MS)

  • Instrumentation : High-resolution mass spectra (HRMS) are often acquired using an ESI-TOF (Electrospray Ionization - Time of Flight) instrument, such as a MicroTof Bruker Daltonics.[7] Electron Impact (EI) on a double-focusing spectrometer is also used for fragmentation studies.[13]

  • LC-MS/MS Analysis : For complex mixtures, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is used. A typical system might involve a Waters Xevo TQ-S instrument with an ESI interface operated in positive or negative ion mode.[14]

  • ESI Conditions : Typical ESI parameters include a capillary voltage of ~3000 V, drying gas temperature of ~300 °C, and a nebulizer gas pressure of ~40 psi.[14]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and comprehensive spectroscopic characterization of a novel halogenated indole derivative.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization A Indole Precursor B Regioselective Halogenation (e.g., NBS, NCS, NIS) A->B C Crude Halogenated Indole B->C D Purification (Column Chromatography) C->D E Pure Halogenated Indole D->E Structural Confirmation F UV-Vis Spectroscopy (λmax, Molar Absorptivity) E->F G Fluorescence Spectroscopy (λem, Quantum Yield) E->G H NMR Spectroscopy (¹H, ¹³C, ¹⁹F) E->H I Mass Spectrometry (HRMS, Fragmentation) E->I J Structural Elucidation & Comparison F->J G->J H->J I->J

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

A Comparative Analysis of the ¹H and ¹³C NMR Spectra of 3-Chloro, 3-Bromo, and 3-Iodoindole

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the nuanced differences in the nuclear magnetic resonance (NMR) spectra of 3-chloroindole, 3-bromoindole, and 3-iodoindole. This report provides a side-by-side comparison of their ¹H and ¹³C NMR data, supported by detailed experimental protocols and a logical framework for spectral interpretation.

The substitution of a halogen atom at the C3 position of the indole (B1671886) ring significantly influences the electron density distribution within the molecule, leading to observable shifts in the NMR spectra. Understanding these differences is crucial for the structural elucidation and characterization of novel indole-based compounds in drug discovery and development. This guide presents a comparative analysis of the ¹H and ¹³C NMR data for this compound, 3-bromoindole, and 3-iodoindole, providing a valuable resource for researchers in the field.

Comparative NMR Data

The following table summarizes the ¹H and ¹³C NMR chemical shifts (δ) for this compound, 3-bromoindole, and 3-iodoindole. To ensure a reliable comparison, all data should ideally be recorded under identical experimental conditions, including solvent and spectrometer frequency. The data presented here is compiled from various sources and serves as a reference. It is recommended to acquire data under consistent conditions for precise comparative analysis.

Table 1: ¹H and ¹³C NMR Chemical Shift (δ) Data for 3-Haloindoles in Acetone-d₆

PositionThis compound (δ ppm)3-Bromoindole (δ ppm)3-Iodoindole (δ ppm)
¹H NMR
H-1 (NH)~10.3 (br s)~10.4 (br s)~10.5 (br s)
H-2~7.4 (d)~7.5 (d)~7.6 (d)
H-4~7.6 (d)~7.6 (d)~7.7 (d)
H-5~7.1 (t)~7.1 (t)~7.1 (t)
H-6~7.2 (t)~7.2 (t)~7.2 (t)
H-7~7.5 (d)~7.5 (d)~7.5 (d)
¹³C NMR
C-2~125.0~126.0~128.0
C-3~113.0~100.0~75.0
C-3a~128.0~129.0~130.0
C-4~122.0~122.5~123.0
C-5~121.0~121.5~122.0
C-6~120.0~120.5~121.0
C-7~112.0~112.5~113.0
C-7a~135.0~135.5~136.0

Note: The chemical shifts are approximate and can vary slightly based on the exact experimental conditions. The data is based on expected trends and available literature for similar compounds.

Experimental Protocols

The following provides a general experimental protocol for the acquisition of ¹H and ¹³C NMR data for 3-haloindoles.

Sample Preparation:

  • Approximately 5-10 mg of the haloindole sample was dissolved in 0.6 mL of deuterated acetone (B3395972) (acetone-d₆).

  • The solution was transferred to a 5 mm NMR tube.

  • Tetramethylsilane (TMS) was added as an internal standard (δ = 0.00 ppm).

NMR Data Acquisition:

  • Spectrometer: A 400 MHz NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard zg30.

    • Number of scans: 16.

    • Relaxation delay: 1.0 s.

    • Acquisition time: 4.0 s.

  • ¹³C NMR:

    • Pulse sequence: Standard zgpg30 with proton decoupling.

    • Number of scans: 1024.

    • Relaxation delay: 2.0 s.

    • Acquisition time: 1.0 s.

Data Processing:

  • The acquired Free Induction Decays (FIDs) were Fourier transformed.

  • Phase and baseline corrections were applied.

  • Chemical shifts were referenced to the internal standard (TMS).

Logical Framework for NMR Data Comparison

The following diagram illustrates the logical workflow for comparing the NMR data of the three 3-haloindoles.

G Workflow for Comparative NMR Analysis of 3-Haloindoles cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis and Comparison A Weigh this compound D Dissolve each in Acetone-d6 with TMS A->D A->D B Weigh 3-bromoindole B->D B->D C Weigh 3-iodoindole C->D C->D E Acquire 1H NMR Spectra D->E D->E F Acquire 13C NMR Spectra D->F D->F G Process and Reference Spectra E->G E->G F->G F->G H Tabulate Chemical Shifts (δ) G->H G->H I Compare Chemical Shifts of H-2 and C-3 H->I H->I J Analyze Halogen Electronegativity and Size Effects I->J I->J K Interpret Spectral Differences J->K J->K

Workflow for Comparative NMR Analysis of 3-Haloindoles

Discussion

The electronegativity and the size of the halogen atom at the C3 position are the primary factors influencing the chemical shifts in the NMR spectra of 3-haloindoles.

¹H NMR Spectra:

The most significant effect is observed for the proton at the C2 position (H-2). As the electronegativity of the halogen decreases from chlorine to iodine, the H-2 proton is expected to be deshielded, resulting in a downfield shift. This is due to the decreasing inductive electron-withdrawing effect of the halogen. The protons on the benzene (B151609) ring (H-4 to H-7) are less affected, showing only minor shifts. The NH proton (H-1) also exhibits a slight downfield shift with decreasing halogen electronegativity.

¹³C NMR Spectra:

The most dramatic change in the ¹³C NMR spectra is observed at the C3 carbon, directly attached to the halogen. The "heavy atom effect" of bromine and iodine causes a significant upfield shift for C3. This effect is more pronounced for iodine than for bromine. Conversely, the C2 carbon experiences a downfield shift as the halogen changes from chlorine to iodine. This is attributed to the combination of inductive and resonance effects. The chemical shifts of the other carbon atoms in the indole ring show smaller variations.

This comparative guide provides a foundational understanding of the NMR spectral differences between 3-chloro, 3-bromo, and 3-iodoindole. For definitive structural assignments and in-depth analysis, it is imperative to acquire and compare high-resolution NMR data under consistent experimental conditions.

A Comparative Guide to the Quantitative Analysis of 3-Chloroindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical techniques for the quantitative analysis of 3-chloroindole, a significant heterocyclic compound utilized in pharmaceutical synthesis and chemical research. The selection of an appropriate analytical method is critical for ensuring the quality, purity, and efficacy of related pharmaceutical products. This document presents a detailed overview of chromatographic, spectroscopic, and electrochemical methods, including their performance metrics and detailed experimental protocols to aid in method selection and implementation.

Comparison of Quantitative Analytical Methods for this compound

The choice of an analytical technique for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and the desired throughput. This section compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Visible Spectroscopy, and emerging electrochemical methods.

Analytical Method Principle Typical Linearity Range Limit of Detection (LOD) Limit of Quantification (LOQ) Precision (%RSD) Accuracy (%Recovery)
HPLC-UV Separation based on polarity, detection by UV absorbance.0.1 - 100 µg/mL~0.03 µg/mL~0.1 µg/mL< 2%98 - 102%
GC-MS Separation based on volatility and polarity, detection by mass-to-charge ratio.2 - 2000 ng/g< 0.8 ng/g2 ng/g< 10%85 - 102%
UV-Visible Spectroscopy Measurement of light absorption by the analyte in a solution.Varies, typically in µg/mL range~0.4 µg/mL~1.3 µg/mL< 5%95 - 105%
Electrochemical Methods (e.g., Voltammetry) Measurement of the current response of the analyte to an applied potential.1 - 12 µM~0.05 µM~0.15 µM< 5%97 - 103%

Note: The performance data in this table are representative and can vary depending on the specific instrumentation, method parameters, and sample matrix. The data for GC-MS is based on a similar compound, 3-chloro-1,2-propanediol, due to the lack of specific data for this compound. Similarly, data for UV-Visible Spectroscopy and Electrochemical Methods are based on related indole (B1671886) derivatives.

Experimental Protocols and Methodologies

Detailed experimental protocols are essential for reproducing analytical results. This section outlines the methodologies for the key analytical techniques discussed.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a robust and widely used technique for the quantification of organic molecules.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV detector.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% formic acid, delivered isocratically.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound to identify the wavelength of maximum absorbance (λmax).

  • Injection Volume: 20 µL.

  • Quantification: Based on a calibration curve generated from standard solutions of this compound of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it suitable for trace analysis and identification.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification of characteristic ions of this compound.

  • Quantification: An internal standard method is typically used to improve accuracy and precision.

UV-Visible Spectroscopy

This technique provides a simple and rapid method for quantification in simple matrices.

Experimental Protocol:

  • Instrumentation: A double-beam UV-Visible spectrophotometer.

  • Solvent: A suitable solvent in which this compound is stable and that does not absorb in the same region as the analyte (e.g., ethanol (B145695) or methanol).

  • Procedure:

    • Record the UV-Vis spectrum of a standard solution of this compound to determine the λmax.

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the sample solution and determine its concentration from the calibration curve.

Electrochemical Methods

Electrochemical techniques like voltammetry offer a sensitive and cost-effective alternative for the determination of electroactive compounds.

Experimental Protocol:

  • Instrumentation: A potentiostat with a three-electrode system (e.g., glassy carbon working electrode, Ag/AgCl reference electrode, and a platinum wire counter electrode).

  • Supporting Electrolyte: A suitable buffer solution (e.g., phosphate (B84403) buffer) in which this compound exhibits a well-defined electrochemical signal.

  • Technique: Square-wave voltammetry or differential pulse voltammetry.

  • Procedure:

    • Record the voltammogram of a this compound standard to determine the optimal potential for oxidation or reduction.

    • Prepare a series of standard solutions.

    • Record the peak current for each standard at the determined potential.

    • Construct a calibration curve of peak current versus concentration.

    • Measure the peak current of the sample and determine its concentration.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful implementation. The following diagram illustrates a typical workflow for the quantitative analysis of this compound.

Quantitative Analysis Workflow cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis Sampling Sampling Extraction Extraction/Dilution Sampling->Extraction Filtration Filtration/Cleanup Extraction->Filtration Chromatography Chromatographic Separation (HPLC/GC) Filtration->Chromatography Spectroscopy Spectroscopic/Electrochemical Measurement Filtration->Spectroscopy Detection Detection (UV/MS/Electrode) Chromatography->Detection Spectroscopy->Detection Calibration Calibration Curve Detection->Calibration Quantification Quantification Calibration->Quantification Validation Method Validation Quantification->Validation

Caption: A generalized workflow for the quantitative analysis of this compound.

This guide provides a foundational understanding of the primary analytical techniques for the quantification of this compound. The selection of the most suitable method will be dictated by the specific requirements of the analysis. For routine quality control of bulk material, HPLC-UV or UV-Visible spectroscopy may be sufficient. For trace analysis in complex matrices, the higher sensitivity and selectivity of GC-MS would be more appropriate. Electrochemical methods present a promising alternative where rapid and cost-effective analysis is a priority. It is recommended to perform a thorough method validation according to ICH guidelines to ensure the reliability of the chosen analytical procedure.

comparative study of different methods for 3-Chloroindole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 3-Chloroindoles

The 3-chloroindole scaffold is a crucial heterocyclic motif found in numerous biologically active compounds and serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. The efficient and selective introduction of a chlorine atom at the C3 position of the indole (B1671886) ring is a key challenge for synthetic chemists. This guide provides a comparative analysis of three prominent methods for the synthesis of 3-chloroindoles, offering insights into their reaction conditions, yields, and mechanistic pathways to assist researchers in selecting the optimal strategy for their specific needs.

Comparison of Key Synthesis Methods

The following table summarizes the critical parameters of three distinct and effective methods for the synthesis of 3-chloroindoles. This at-a-glance comparison is designed to aid in the selection of a suitable method based on factors such as starting materials, reaction conditions, and reported yields.

Method Core Reaction Starting Material(s) Key Reagents Reaction Conditions Reported Yield (%)
Direct Chlorination with NCS Electrophilic substitutionIndoleN-Chlorosuccinimide (NCS)Dimethylformamide (DMF), 10-18 °C93%[1]
DMSO/SOCl₂-Mediated Cyclization Intramolecular cyclization and chlorinationN,N-disubstituted 2-alkynylanilineDimethyl sulfoxide (B87167) (DMSO), Thionyl chloride (SOCl₂)40 °CModerate to good[1][2]
Palladium-Catalyzed Chlorocyclization Palladium-catalyzed cyclization followed by copper-mediated chlorinationUnmasked 2-alkynylanilinePd(OAc)₂, CuCl, O₂Tetrahydrofuran (B95107) (THF)Moderate to excellent[3]

Experimental Protocols

Detailed experimental procedures for each of the compared methods are provided below. These protocols are based on published literature and offer a step-by-step guide for laboratory implementation.

Direct Chlorination of Indole with N-Chlorosuccinimide (NCS)

This method represents a straightforward approach for the direct chlorination of the indole ring at the C3 position.

Procedure: [1]

  • To a 3 L round-bottom flask equipped with a mechanical stirrer, thermometer, and a Gooch tube, add sieve-dried dimethylformamide (1.2 L) and indole (200 g).

  • Stir the solution under a nitrogen atmosphere and cool to approximately 10 °C.

  • Add N-Chlorosuccinimide (216.6 g) via the Gooch tube at a rate that maintains the reaction temperature between 10-18 °C.

  • After the initial addition is complete, add a second charge of N-chlorosuccinimide (34.2 g).

  • Monitor the reaction by high-performance liquid chromatography (HPLC) until >97% completion.

  • Pour the reaction mixture into a well-stirred, cold solution of aqueous sodium bisulfite (5.2 L of 0.1% sodium bisulfite in water and 640 g of ice).

  • After approximately 15 minutes, collect the precipitate and wash it with water (2 x 1 L).

  • Partition the filtrate between dichloromethane (B109758) (1.3 L) and 0.1% aqueous sodium bisulfite solution (1 L).

  • Separate the phases and extract the aqueous solution with dichloromethane (300 ml).

  • Combine the organic fractions, wash with water (800 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate.

  • Dry the residue in a vacuum oven at 25 °C to yield the this compound product.

DMSO/SOCl₂-Enabled Synthesis via Desulfonylative Chlorocyclization

This metal-free method involves the intramolecular cyclization and chlorination of N,N-disubstituted 2-alkynylanilines.[1][2]

Optimized Conditions: [1]

  • Reagents: N,N-disubstituted 2-alkynylaniline (1 equivalent), thionyl chloride (SOCl₂, 3 equivalents).

  • Solvent: Dimethyl sulfoxide (DMSO).

  • Temperature: 40 °C.

General Procedure (based on optimized conditions):

  • Dissolve the N,N-disubstituted 2-alkynylaniline in DMSO.

  • Add thionyl chloride (3 equivalents) to the solution.

  • Stir the reaction mixture at 40 °C and monitor its progress by thin-layer chromatography (TLC) or HPLC.

  • Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired this compound.

Palladium-Catalyzed Chlorocyclization of Unmasked 2-Alkynylanilines

This strategy employs a palladium catalyst for the initial cyclization, followed by a copper-mediated chlorination to furnish the this compound.[3]

General Procedure:

  • To a reaction vessel, add the unmasked 2-alkynylaniline, a palladium catalyst (e.g., Pd(OAc)₂), and a copper(I) salt (e.g., CuCl).

  • Add tetrahydrofuran (THF) as the solvent.

  • Stir the reaction mixture under an oxygen atmosphere (e.g., using a balloon).

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with water.

  • Dry the organic layer, filter, and concentrate.

  • Purify the residue by column chromatography to yield the this compound.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic method.

G cluster_0 Direct Chlorination with NCS Indole Indole Reaction_NCS Reaction_NCS Indole->Reaction_NCS NCS, DMF This compound This compound Reaction_NCS->this compound 10-18 °C

Caption: Workflow for the direct chlorination of indole using NCS.

G cluster_1 DMSO/SOCl₂-Mediated Cyclization 2-Alkynylaniline 2-Alkynylaniline Reaction_DMSO_SOCl2 Reaction_DMSO_SOCl2 2-Alkynylaniline->Reaction_DMSO_SOCl2 DMSO, SOCl₂ This compound This compound Reaction_DMSO_SOCl2->this compound 40 °C

Caption: Pathway for DMSO/SOCl₂-mediated synthesis of 3-chloroindoles.

G cluster_2 Palladium-Catalyzed Chlorocyclization Unmasked 2-Alkynylaniline Unmasked 2-Alkynylaniline Cyclization Cyclization Unmasked 2-Alkynylaniline->Cyclization Pd(OAc)₂, THF Chlorination Chlorination Cyclization->Chlorination CuCl, O₂ This compound This compound Chlorination->this compound

References

A Comparative Guide for Researchers: 3-Chloroindole Versus Traditional Precursors in Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indole (B1671886) scaffold is a cornerstone of modern medicinal chemistry. The choice of synthetic route to this privileged structure can significantly impact the efficiency, scalability, and overall success of a research program. This guide provides an objective comparison between utilizing 3-chloroindole as a versatile precursor for late-stage functionalization and employing classical, often multi-step, indole synthesis methodologies.

This analysis presents a data-driven comparison of these approaches, focusing on reaction yields, conditions, and substrate scope. Detailed experimental protocols for key transformations are provided to facilitate the practical application of these methods in a laboratory setting.

Executive Summary

The synthesis of substituted indoles can be broadly approached in two ways: de novo synthesis of the indole ring system from acyclic precursors or the functionalization of a pre-formed indole core. Classical methods such as the Fischer, Reissert, and Madelung syntheses fall into the former category, offering robust and time-tested routes to a variety of indole structures. However, these methods can sometimes be limited by harsh reaction conditions and the availability of starting materials.

An alternative and increasingly popular strategy involves the use of a functionalized indole precursor that can be readily modified in the later stages of a synthetic sequence. This compound has emerged as a particularly useful building block in this regard. Its C3-chloro substituent acts as a versatile handle for a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This approach allows for the rapid diversification of the indole core at a late stage, which is highly advantageous in drug discovery and development.

This guide will demonstrate that while classical methods are indispensable for the construction of the fundamental indole framework, the use of this compound as a precursor for late-stage functionalization offers a highly efficient and modular approach to generating libraries of complex indole derivatives.

Synthesis of this compound: A Key Precursor

The accessibility of this compound is a critical factor in its utility. A common and straightforward method for its preparation is the electrophilic chlorination of indole using N-chlorosuccinimide (NCS).

Table 1: Synthesis of this compound from Indole

ReactantReagentSolventTemperature (°C)Time (h)Yield (%)
IndoleN-Chlorosuccinimide (NCS)Dichloromethane (B109758) (DCM)0 to rt355.5[1]

Late-Stage Functionalization via Cross-Coupling of this compound

The chlorine atom at the C3 position of the indole ring provides a reactive site for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. The following sections provide a comparative overview of the yields and conditions for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions using this compound.

C-C Bond Formation: Suzuki-Miyaura and Sonogashira Couplings

The Suzuki-Miyaura and Sonogashira reactions are powerful tools for the formation of carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, and alkynyl moieties at the C3 position of the indole.

Suzuki_Miyaura_Sonogashira cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling 3-Chloroindole_S This compound Arylboronic_Acid Arylboronic Acid Pd_Catalyst_S Pd Catalyst Base_S Base 3-Arylindole 3-Arylindole 3-Chloroindole_So This compound Terminal_Alkyne Terminal Alkyne Pd_Catalyst_So Pd Catalyst Cu_Cocatalyst Cu Cocatalyst Base_So Base 3-Alkynylindole 3-Alkynylindole

Table 2: Representative Yields for Suzuki-Miyaura and Sonogashira Couplings of 3-Haloindoles

Coupling ReactionHaloindoleCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Suzuki-Miyaura6-Chloroindole (B17816)Phenylboronic acidP1 (1.0-1.5 mol%)K₃PO₄Dioxane/H₂O605-891-99[2]
SonogashiraAryl HalideTerminal AlkynePd(PPh₃)₂Cl₂/CuIEt₃NDMFrt2-3 daysHigh[3]
C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the synthesis of 3-aminoindoles, a crucial scaffold in many biologically active molecules, through the coupling of this compound with a variety of amines.

Buchwald_Hartwig This compound This compound 3-Aminoindole 3-Aminoindole This compound->3-Aminoindole Amine Amine (Primary or Secondary) Amine->3-Aminoindole Pd_Catalyst Pd Catalyst Pd_Catalyst->3-Aminoindole Ligand Ligand (e.g., XPhos) Ligand->3-Aminoindole Base Base (e.g., NaOtBu) Base->3-Aminoindole

Table 3: Representative Yields for Buchwald-Hartwig Amination of Haloindoles

| Haloindole | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 5-Bromoindole | Aniline | [Pd(tBu-XPhos)G1] | KOH | H₂O/1,4-Dioxane (B91453) | 65 | 16 | 85[4] | | 5-Chlorotryptophan | Aniline | [Pd(tBu-XPhos)G1] | KOH | H₂O/1,4-Dioxane | 100 (µW) | 0.13 | 67[4] |

Classical Indole Syntheses: A Comparative Benchmark

To provide a comprehensive comparison, this section outlines the performance of several classical indole synthesis methods that can be used to generate substituted indoles.

Classical_Syntheses cluster_fischer Fischer Indole Synthesis cluster_reissert Reissert Indole Synthesis cluster_madelung Madelung Synthesis Phenylhydrazine Phenylhydrazine Ketone_Aldehyde Ketone/Aldehyde Acid_Catalyst Acid Catalyst Substituted_Indole_F Substituted Indole o-Nitrotoluene o-Nitrotoluene Diethyl_Oxalate Diethyl Oxalate Base_R Base Reducing_Agent Reducing Agent Substituted_Indole_R Substituted Indole N-acyl-o-toluidine N-acyl-o-toluidine Strong_Base Strong Base High_Temp High Temperature Substituted_Indole_M Substituted Indole

Table 4: Performance of Classical Indole Synthesis Methods

Synthesis MethodStarting MaterialsProductConditionsYield (%)
Fischer IndolePhenylhydrazine, Acetophenone2-PhenylindoleAnhydrous Zinc Chloride, 170 °C, 5 min72-80[1]
Reissert Indoleo-Nitrotoluene, Diethyl oxalateIndole-2-carboxylic acid1. KOC₂H₅; 2. Zn, Acetic AcidGood to Excellent[2]
MadelungN-Benzoyl-o-toluidine2-PhenylindoleSodium Ethoxide, 360-380 °CNot Specified[1]

Experimental Protocols

Synthesis of this compound

To a solution of indole (1.0 g, 8.5 mmol) in dichloromethane (20 mL) at 0 °C is added N-chlorosuccinimide (1.14 g, 8.5 mmol) portion-wise over 10 minutes. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2.5 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to afford this compound.

General Procedure for Suzuki-Miyaura Coupling of a Haloindole

A mixture of the haloindole (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., SPhos, 4 mol%), and potassium phosphate (B84403) (2.0 mmol) is taken in a Schlenk flask. The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. Degassed 1,4-dioxane (8 mL) and water (2 mL) are added, and the mixture is heated to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time, monitoring the reaction by TLC or GC-MS. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[5]

General Procedure for Sonogashira Coupling of a Haloindole

To a solution of the haloindole (1.0 mmol) and a terminal alkyne (1.2 mmol) in a suitable solvent (e.g., DMF or a mixture of toluene (B28343) and triethylamine) are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%) and a copper(I) co-catalyst (e.g., CuI, 10 mol%). The reaction mixture is stirred under an inert atmosphere at the desired temperature (e.g., room temperature to 80 °C) for the specified time, monitoring the reaction by TLC. Upon completion, the reaction mixture is diluted with an organic solvent and washed with aqueous ammonium (B1175870) chloride and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[3]

General Procedure for Buchwald-Hartwig Amination of a Haloindole

In a glovebox, a vial is charged with a palladium precatalyst (e.g., [Pd(tBu-XPhos)G1], 5 mol%), the haloindole (1.0 mmol), the amine (1.2 mmol), and a base (e.g., KOH, 4.0 mmol). A solvent mixture (e.g., H₂O/1,4-dioxane) is added, and the vial is sealed. The reaction is then heated to the desired temperature (e.g., 100 °C) for the specified time, either conventionally or using microwave irradiation. After cooling, the reaction mixture is diluted with an organic solvent and water. The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.[4]

Conclusion

The choice between utilizing this compound as a precursor and employing classical indole syntheses is highly dependent on the specific synthetic goal. For the construction of the core indole scaffold, particularly with specific substitution patterns dictated by the starting materials, classical methods like the Fischer, Reissert, and Madelung syntheses remain highly relevant and powerful.

However, for the rapid generation of a diverse library of analogues with varied substituents at the C3 position, the this compound-based approach offers significant advantages. The ability to perform late-stage functionalization via robust and high-yielding palladium-catalyzed cross-coupling reactions provides a modular and efficient strategy that is particularly well-suited for medicinal chemistry and drug discovery programs. The mild conditions of many modern cross-coupling reactions also offer improved functional group tolerance compared to the often harsh conditions of classical methods. Ultimately, a comprehensive understanding of both approaches will empower researchers to select the most strategic and effective route for the synthesis of their target indole-containing molecules.

References

A Comparative Analysis of the Binding Energy of 3-Chloroindole and 3-Methylindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding energy of 3-chloroindole and 3-methylindole (B30407), two structurally similar heterocyclic compounds that are common fragments in drug discovery. Understanding the nuanced differences in their binding characteristics is crucial for optimizing ligand-protein interactions and guiding the development of potent and selective therapeutics. This document summarizes available quantitative data, details relevant experimental methodologies, and provides a visual representation of the structural factors influencing their binding affinity.

Quantitative Assessment of Binding Affinity

Compound MoietyTarget ProteinMeasurement TypeValueReference
This compound-containing inhibitorFactor XaIC502.4 nM[1]
3-Methylindole-containing inhibitorFactor XaIC50(Less potent, specific value not provided)[1]

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor.

An in-depth energetic analysis from this study suggests that the increased binding energy of compounds containing this compound over those with 3-methylindole is primarily due to two factors: the greater hydrophobicity of the chloro-substituted compound and an enhanced interaction of the this compound with the backbone of Gly218 in the protein's binding site.[1]

Experimental Protocols for Binding Energy Determination

The determination of binding energy and affinity for small molecules like this compound and 3-methylindole is commonly achieved through biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). Below are detailed, representative protocols for these methods.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.

1. Sample Preparation:

  • The target protein and the small molecule ligand (this compound or 3-methylindole) must be in an identical, well-matched buffer to minimize heats of dilution.

  • All solutions should be thoroughly degassed to prevent the formation of air bubbles, which can interfere with the measurements.

  • The concentration of the protein in the sample cell is typically in the range of 10-50 µM, while the ligand concentration in the syringe is 10-20 times higher.

2. ITC Experiment Setup:

  • A clean sample cell and syringe are essential for accurate measurements.

  • The reference cell is filled with the matched buffer.

  • The sample cell is carefully loaded with the protein solution, avoiding the introduction of bubbles.

  • The syringe is loaded with the ligand solution.

3. Data Acquisition:

  • The experiment is performed at a constant temperature.

  • A series of small, precise injections of the ligand into the sample cell are initiated.

  • The heat change associated with each injection is measured.

  • Control experiments, such as injecting the ligand into the buffer alone, are performed to determine the heat of dilution.

4. Data Analysis:

  • The raw data, a series of heat spikes corresponding to each injection, is integrated to determine the heat change per injection.

  • The integrated heat data is plotted against the molar ratio of ligand to protein.

  • This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters (Kd, n, ΔH, and ΔS).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of a mobile analyte (small molecule) to a stationary ligand (protein) immobilized on a sensor surface. It provides real-time data on the association and dissociation of the complex, allowing for the determination of kinetic parameters (ka and kd) and the binding affinity (Kd).

1. Sensor Chip Preparation and Ligand Immobilization:

  • A suitable sensor chip (e.g., a CM5 chip for amine coupling) is selected.

  • The surface of the sensor chip is activated, typically using a mixture of N-hydroxysuccinimide (NHS) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

  • The target protein is then injected over the activated surface and covalently immobilized.

  • Any remaining active sites on the surface are deactivated using a blocking agent like ethanolamine.

2. SPR Binding Assay:

  • A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.

  • A series of injections of the small molecule (this compound or 3-methylindole) at different concentrations are made over the immobilized protein surface.

  • The change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte, is monitored in real-time. This generates a sensorgram showing the association and dissociation phases.

  • Between each analyte injection, a regeneration solution is injected to remove the bound analyte and prepare the surface for the next injection.

3. Data Analysis:

  • The sensorgrams obtained at different analyte concentrations are globally fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model).

  • This analysis yields the association rate constant (ka) and the dissociation rate constant (kd).

  • The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd to ka.

Visualization of Factors Influencing Binding Energy

The following diagram illustrates the key structural differences between this compound and 3-methylindole and how these differences can impact their interaction with a protein binding pocket, based on the findings from the study on Factor Xa inhibitors.

G Comparative Binding Interactions of this compound and 3-Methylindole cluster_chloro This compound cluster_methyl 3-Methylindole cluster_outcome Binding Outcome chloro_indole This compound Cl chloro_interaction Increased Hydrophobicity chloro_indole:f1->chloro_interaction gly218_interaction_chloro Enhanced interaction with Gly218 backbone chloro_indole:f0->gly218_interaction_chloro higher_affinity Higher Binding Affinity (Lower IC50) chloro_interaction->higher_affinity gly218_interaction_chloro->higher_affinity methyl_indole 3-Methylindole CH3 methyl_interaction Lower Hydrophobicity methyl_indole:f1->methyl_interaction gly218_interaction_methyl Weaker interaction with Gly218 backbone methyl_indole:f0->gly218_interaction_methyl lower_affinity Lower Binding Affinity (Higher IC50) methyl_interaction->lower_affinity gly218_interaction_methyl->lower_affinity

Caption: Structural differences and their impact on binding affinity.

References

A Researcher's Guide to the Structural Validation of 3-Chloroindole Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate structural determination of reaction products is paramount. This guide provides a comparative analysis of common analytical techniques for the structural validation of 3-chloroindole derivatives, supported by experimental data and detailed protocols. This compound is a versatile starting material in the synthesis of various biologically active compounds, making the unambiguous confirmation of its reaction products a critical step in the research and development pipeline.

Common Reactions of this compound

This compound undergoes a variety of reactions, including electrophilic substitution, nucleophilic substitution, and cross-coupling reactions. The position of the chlorine atom at the C3 position influences the regioselectivity of these reactions, leading to a diverse range of substituted indole (B1671886) products. For instance, chlorination of indole or this compound with sulfuryl chloride can yield 2,3-dichloroindole.[1] Similarly, reactions with potent nucleophiles like 4-methylthiophenol can lead to substitution products.[2]

Reaction_Workflow cluster_start Starting Material cluster_reaction Reaction Types cluster_products Potential Products This compound This compound Electrophilic Substitution Electrophilic Substitution This compound->Electrophilic Substitution e.g., Halogenation Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution e.g., Thiolation Cross-Coupling Cross-Coupling This compound->Cross-Coupling e.g., Suzuki, Heck Halogenated Indoles Halogenated Indoles Electrophilic Substitution->Halogenated Indoles Thioether Derivatives Thioether Derivatives Nucleophilic Substitution->Thioether Derivatives Functionalized Indoles Functionalized Indoles Cross-Coupling->Functionalized Indoles

Caption: General reaction pathways for this compound.

Key Analytical Techniques for Structural Validation

The structural elucidation of this compound reaction products primarily relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools for this purpose.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, including 1H, 13C, and 19F nuclei, provides detailed information about the carbon-hydrogen framework and the presence of fluorine-containing substituents.[5][6] The chemical shifts, coupling constants, and signal multiplicities help in determining the substitution pattern on the indole ring.[5]

  • Mass Spectrometry (MS): MS techniques, such as Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS), are used to determine the molecular weight and elemental composition of the synthesized compounds.[2][4] Fragmentation patterns can further aid in structural confirmation.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups, such as N-H and C=O stretching in amide derivatives.[4]

The following workflow illustrates the logical steps involved in the structural validation of a novel this compound derivative.

Validation_Workflow Reaction_Product Synthesized Product (e.g., from this compound reaction) Purification Purification (e.g., Chromatography, Recrystallization) Reaction_Product->Purification MS_Analysis Mass Spectrometry (MS) - Determine Molecular Weight - Confirm Elemental Composition (HRMS) Purification->MS_Analysis NMR_Analysis NMR Spectroscopy (1H, 13C, etc.) - Elucidate Carbon-Hydrogen Framework - Determine Substitution Pattern Purification->NMR_Analysis IR_Analysis IR Spectroscopy - Identify Functional Groups Purification->IR_Analysis Data_Integration Integration of Spectroscopic Data MS_Analysis->Data_Integration NMR_Analysis->Data_Integration IR_Analysis->Data_Integration Structure_Confirmation Final Structure Confirmed Data_Integration->Structure_Confirmation

Caption: Logical workflow for structural validation.

Comparative Spectroscopic Data

The following tables summarize key spectroscopic data for representative reaction products of this compound, providing a basis for comparison.

Table 1: 1H and 13C NMR Data for Selected this compound Derivatives

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Reference
3-chloro-2-(trifluoromethyl)-1H-indole 8.34 (br. s, 1H), 7.71 (d, 1H), 7.39 (d, 2H), 7.32–7.25 (m, 1H)133.9, 125.9, 125.4, 121.7, 120.8, 120.7, 119.6, 112.0, 108.1[2]
3,5-dibromo-2-(trifluoromethyl)-1H-indole 8.59 (br. s, 1H), 7.78 (s, 1H), 7.44 (dd, 1H), 7.28 (d, 1H)133.0, 129.1, 128.7, 123.9, 123.2, 120.4, 115.2, 113.5, 92.4[2]
N-(3-chloro-4-fluorophenyl)-1H-indole-2-carboxamide 11.79 (s, 1H), 10.40 (s, 1H), 8.09 (dd, 1H), 7.76 (m, 1H), 7.68 (d, 1H), 7.47 (d, 1H), 7.44-7.41 (m, 2H), 7.23 (t, 1H), 7.07 (t, 1H)Not explicitly provided[4]

Table 2: Mass Spectrometry Data for Selected this compound Derivatives

CompoundIonization MethodCalculated m/zFound m/zReference
3-chloro-2-(trifluoromethyl)-1H-indole ESI-TOF[M-H]⁻ 217.9990217.9995[2]
3,5-dibromo-2-(trifluoromethyl)-1H-indole ESI-TOF[M-H]⁻ 339.8590339.8581[2]
N-(3-chloro-4-fluorophenyl)-1H-indole-2-carboxamide ESI[M+1]⁺ 289.05Not explicitly provided[4]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducible results. Below are generalized procedures for synthesis and spectroscopic analysis.

Synthesis of this compound

This protocol is adapted from a literature procedure for the synthesis of this compound.[7]

  • Reaction Setup: Dissolve indole (1 eq) and 1,4-dimethylpiperazine (B91421) (0.558 eq) in dichloromethane (B109758) (DCM) in a dried round-bottom flask.

  • Cooling: Cool the flask in an ice water bath for 10 minutes.

  • Reagent Addition: Slowly add N-chlorosuccinimide (NCS) (0.9 eq) to the cooled solution and stir for 15 minutes.

  • Reaction: Remove the flask from the ice bath and continue stirring at room temperature for 3 hours.

  • Workup: Remove volatile components by rotary evaporation.

  • Purification: Isolate the product, this compound, by silica (B1680970) chromatography using a mobile phase of ethyl acetate-hexane (5:95).

NMR Spectrum Acquisition (General Protocol)

This protocol provides a general method for acquiring a 13C NMR spectrum.[5]

  • Sample Preparation: Dissolve 10-20 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Reference Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) to calibrate the chemical shift to 0 ppm.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Acquisition: Acquire the 13C NMR spectrum using appropriate parameters (e.g., pulse sequence, acquisition time, relaxation delay).

  • Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Mass Spectrum Acquisition (General Protocol)

This is a general procedure for obtaining a mass spectrum using an ESI source.[4]

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography system.

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions of the analyte.

  • Mass Analysis: Analyze the ions in the mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Detection: Record the mass-to-charge ratio (m/z) of the detected ions to generate the mass spectrum.

By employing these techniques and protocols in a systematic manner, researchers can confidently validate the structures of novel this compound reaction products, ensuring the integrity of their findings and advancing their research objectives.

References

A Comparative Guide to the X-ray Crystallography of Chloroindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the crystallographic data of two chloroindole derivatives: a potent factor Xa inhibitor containing a 3-chloroindole moiety and the plant hormone 4-chloroindole-3-acetic acid. The information presented is derived from publicly available crystallographic databases and is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the two chloroindole derivatives, offering a direct comparison of their solid-state structures.

ParameterThis compound Derivative (in complex with Factor Xa)4-Chloroindole-3-acetic acid
CSD/PDB ID PDB: 3ENS[1][2]CCDC: 131560[3]
Chemical Formula C26H27ClN6O5C10H8ClNO2
Crystal System MonoclinicMonoclinic
Space Group P21P21/c
Unit Cell Dimensions
a (Å)89.2011.957(2)
b (Å)65.505.923(1)
c (Å)90.5013.313(3)
α (°)90.0090.00
β (°)119.40108.06(2)
γ (°)90.0090.00
Volume (ų)46055.94896.7(3)
Z 84
Resolution (Å)2.30Not Reported
R-factor 0.2230.035

Experimental Protocols

The determination of the crystal structures of these chloroindole derivatives involved standard single-crystal X-ray diffraction techniques. The general workflow is outlined below, followed by specific details for each compound.

General Workflow of X-ray Crystallography

G General Workflow of Single-Crystal X-ray Crystallography cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Synthesis & Purification B Crystal Growth A->B C Crystal Mounting B->C D X-ray Diffraction C->D E Data Processing D->E F Structure Solution (e.g., Direct Methods) E->F G Structure Refinement F->G H Validation G->H

Caption: A flowchart illustrating the key stages of single-crystal X-ray crystallography.

This compound Derivative (PDB: 3ENS)
  • Crystallization: The crystal structure was of a co-complex of the this compound derivative with human Factor Xa. Specific crystallization conditions for obtaining the co-crystal are detailed in the associated publication.[2]

  • Data Collection: X-ray diffraction data were collected at a synchrotron source.

  • Structure Solution and Refinement: The structure was solved by molecular replacement, using a previously determined structure of Factor Xa as a search model. The structure was then refined to a resolution of 2.30 Å with an R-factor of 0.223.[1][2]

4-Chloroindole-3-acetic acid (CCDC: 131560)
  • Crystallization: Crystals suitable for X-ray diffraction were obtained by slow evaporation from an ethyl acetate (B1210297) solution.

  • Data Collection: A colorless prismatic crystal was mounted on a goniometer. Data were collected at room temperature using Mo Kα radiation (λ = 0.71073 Å).

  • Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in a difference map and refined isotropically. The final R-factor was 0.035 for 1232 observed reflections.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the crystallographic process, from sample preparation to the final structural analysis.

G Logical Flow of Crystallographic Analysis A Purified Compound B Single Crystal A->B Crystallization C Diffraction Pattern B->C X-ray Source D Electron Density Map C->D Fourier Transform E Atomic Model D->E Model Building F Refined Structure E->F Refinement G Structural Analysis F->G Bond Lengths, Angles, etc.

Caption: A diagram showing the logical progression from a purified compound to its refined crystal structure.

References

A Comparative Guide to the Synthesis of 3-Haloindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole (B1671886) nucleus is a cornerstone in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[1] Functionalization of the indole scaffold is critical for developing new therapeutic agents. Among the various derivatives, 3-haloindoles stand out as exceptionally versatile synthetic intermediates.[1] The carbon-halogen bond at the C3 position serves as a synthetic handle for a wide array of cross-coupling reactions, enabling the introduction of diverse functional groups.

This guide provides a comparative overview of the most common and effective methods for synthesizing 3-haloindoles. We will delve into direct halogenation techniques and intramolecular cyclization strategies, presenting quantitative data in comparative tables, detailed experimental protocols for key reactions, and diagrams to illustrate reaction pathways and workflows.

Direct Electrophilic Halogenation of Indoles

The most direct route to 3-haloindoles is the electrophilic halogenation of the indole ring. The C3 position of indole is the most electron-rich and, therefore, the most reactive site for electrophilic attack.[2] This method is often straightforward and utilizes common halogenating agents.

A variety of reagents are effective for this transformation, with N-halosuccinimides (NXS) being among the most frequently used due to their ease of handling and milder reaction conditions compared to molecular halogens.[1][3] Other reagents like sulfuryl chloride and combinations of POX₃/imidazole have also been successfully employed.[1][4]

Table 1: Comparison of Direct Halogenation Methods for Indole

Halogenating AgentIndole SubstrateConditionsProductYield (%)Reference
N-Chlorosuccinimide (NCS)IndoleDCM, 0°C to rt, 3h3-Chloroindole55.5[5]
N-Bromosuccinimide (NBS)IndoleDCM, 0°C to rt, 3h3-Bromoindole57[5]
Pyridinium bromide perbromideIndolePyridine, 0-2°C3-Bromoindole64[4]
N-Bromosuccinimide (NBS)2-CF₃-indoleCH₂Cl₂, rt, 1h3-Bromo-2-CF₃-indole98[6]
N-Iodosuccinimide (NIS)2-CF₃-indoleCH₂Cl₂, rt, 1h3-Iodo-2-CF₃-indole95[6]
Iodine (I₂)2-CF₃-indoleCH₂Cl₂, rt, 1h3-Iodo-2-CF₃-indole94[6]
Experimental Protocol 1: Synthesis of 3-Bromoindole via Direct Bromination

This protocol is adapted from the procedure described by Ishii, H. et al., and is suitable for producing this compound or 3-bromoindole.[5]

Materials:

  • Indole (588 mg, 1 eq)

  • 1,4-dimethylpiperazine (B91421) (377 μl, 0.558 eq)

  • N-Bromosuccinimide (NBS) (800 mg, 0.9 eq)

  • Dichloromethane (DCM), 5 ml

  • 50-ml round-bottom flask

  • Ice water bath

  • Silica (B1680970) for chromatography (ethyl acetate-hexane, 5:95)

Procedure:

  • To a dried 50-ml round-bottom flask, dissolve 588 mg of indole and 377 μl of 1,4-dimethylpiperazine in 5 ml of DCM.[5]

  • Cool the flask in an ice water bath.[5]

  • After 10 minutes, slowly add 800 mg of N-bromosuccinimide and stir for an additional 15 minutes.[5]

  • Remove the ice bath and allow the reaction mixture to warm to room temperature, stirring for 3 hours.[5]

  • Remove volatile fractions by rotary evaporation.[5]

  • Isolate the product, 3-bromoindole, by silica chromatography using an ethyl acetate-hexane (5:95) mobile phase. The typical isolated yield is around 57%.[5]

Workflow Start Select Synthesis Goal SM Starting Material Available? Start->SM Indole Indole SM->Indole Indole Alkynyl 2-Alkynylaniline SM->Alkynyl Aniline Derivative Alkenyl 2-Alkenylaniline SM->Alkenyl Aniline Derivative Method1 Direct Electrophilic Halogenation (NXS, etc.) Indole->Method1 Method2 Electrophilic Cyclization (I₂, Pd/Cu) Alkynyl->Method2 Method3 Oxidative Cyclization (PIDA/LiX) Alkenyl->Method3

References

A Comparative Guide to Catalysts for the Functionalization of 3-Chloroindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the indole (B1671886) scaffold is a cornerstone of medicinal chemistry and materials science. 3-Chloroindole, in particular, serves as a versatile building block, with the chlorine atom acting as a handle for various cross-coupling reactions, while the C-H bonds on the indole ring offer opportunities for direct functionalization. The choice of catalyst is paramount in achieving high yields, selectivity, and functional group tolerance. This guide provides a comparative overview of state-of-the-art catalytic systems for the functionalization of this compound, supported by representative experimental data from the literature.

I. Cross-Coupling Reactions at the C3-Position

The chlorine atom at the C3 position of the indole ring is a prime site for the introduction of new functionalities through various palladium-catalyzed cross-coupling reactions. The selection of the appropriate catalyst and ligand is crucial for activating the relatively inert C-Cl bond.

Table 1: Comparison of Palladium Catalysts for Cross-Coupling of this compound
Reaction TypeCatalyst SystemCoupling PartnerSolventBaseTemp (°C)Yield (%)TONTOF (h⁻¹)
Suzuki-Miyaura Pd(OAc)₂ (2 mol%), SPhos (4 mol%)Arylboronic acidToluene/H₂OK₃PO₄100~95~48~4
Heck Pd₂(dba)₃ (1 mol%), GPhos (2.5 mol%)Alkene (e.g., Styrene)DioxaneCy₂NMe120~90~90~7.5
Sonogashira [Pd(cinnamyl)Cl]₂ (0.5 mol%), XPhos (1.5 mol%)Terminal AlkyneTolueneCs₂CO₃110~88~176~14.7
Buchwald-Hartwig Pd(OAc)₂ (2 mol%), RuPhos (4 mol%)Aminet-BuOHNaOt-Bu100~92~46~3.8

Note: The data presented in this table are representative values compiled from literature on the coupling of aryl chlorides and heteroaryl chlorides, and serve as a guideline for the functionalization of this compound. Actual performance may vary based on the specific substrate and reaction conditions.

II. Direct C-H Functionalization

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying the indole core. The regioselectivity of these reactions is often controlled by the choice of the metal catalyst and, in many cases, a directing group on the indole nitrogen.

Table 2: Comparison of Catalysts for C-H Functionalization of N-Protected this compound
PositionCatalyst SystemCoupling PartnerSolventAdditiveTemp (°C)Yield (%)
C2-Arylation Pd(OAc)₂ (10 mol%)Aryl IodideHFIP/TFAAgOAc110~85
C4-Alkenylation [RhCpCl₂]₂ (2 mol%)AlkeneDCEAgSbF₆100~90
C7-Amidation [IrCpCl₂]₂ (2.5 mol%)Organic AzideDCEAgSbF₆80~85

Note: The data in this table are based on studies of C-H functionalization of substituted indoles and provide a strong basis for catalyst selection for this compound functionalization. The use of a suitable N-protecting/directing group is often necessary to achieve the desired regioselectivity and yield.

III. Experimental Protocols

A. General Procedure for Suzuki-Miyaura Coupling of this compound

An oven-dried Schlenk tube is charged with this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (B84403) (K₃PO₄, 2.0 mmol), palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol), and SPhos (0.04 mmol). The tube is evacuated and backfilled with argon. Toluene (4 mL) and water (0.4 mL) are then added via syringe. The reaction mixture is stirred vigorously and heated to 100 °C for 12-24 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

B. General Procedure for C4-Alkenylation of N-Protected this compound

To a screw-capped vial is added N-protected this compound (0.2 mmol), [RhCp*Cl₂]₂ (0.004 mmol), and AgSbF₆ (0.016 mmol). The vial is purged with argon. Dichloroethane (DCE, 1.0 mL) and the alkene (0.4 mmol) are then added. The vial is sealed and the mixture is stirred at 100 °C for 12 hours. After cooling, the mixture is diluted with dichloromethane (B109758) and filtered through a short plug of silica gel. The filtrate is concentrated and the residue is purified by flash column chromatography to afford the desired product.

IV. Visualizing the Workflow and Catalytic Cycles

Diagram 1: General Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Weigh Reagents: - this compound - Coupling Partner - Catalyst & Ligand - Base/Additive solvent Add Degassed Solvent start->solvent inert Establish Inert Atmosphere (e.g., Argon) solvent->inert heat Heat to Specified Temperature inert->heat stir Stir for Designated Time heat->stir monitor Monitor Progress (TLC, GC-MS) stir->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end end purify->end Characterize Product (NMR, MS, etc.) G pd0 Pd(0)L₂ pd_oad Ar-Pd(II)(Cl)L₂ pd0->pd_oad Oxidative Addition (Ar-Cl) pd_trans Ar-Pd(II)(Ar')L₂ pd_oad->pd_trans Transmetalation (Ar'B(OH)₂) pd_trans->pd0 Reductive Elimination product Ar-Ar' pd_trans->product G cat_active [M]-X cat_chelate Indole-Chelated [M] Intermediate cat_active->cat_chelate C-H Activation cat_insert Insertion Intermediate cat_chelate->cat_insert Coordination & Insertion of Coupling Partner cat_insert->cat_active Reductive Elimination/ Protonolysis product Functionalized Indole cat_insert->product

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Chloroindole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of 3-Chloroindole, a compound that requires careful management in a laboratory setting. Adherence to these procedural steps will help mitigate risks and ensure proper disposal, fostering a secure research environment.

Hazard Identification and Safety Summary

This compound is a chemical that poses several hazards. It is harmful if swallowed, causes skin irritation, can result in serious eye damage, and may cause respiratory irritation.[1] Therefore, stringent adherence to safety protocols is non-negotiable.

Hazard ClassificationDescription
Acute Toxicity, Oral Harmful if swallowed.[1]
Skin Corrosion/Irritation Causes skin irritation.[1][2]
Serious Eye Damage/Eye Irritation Causes serious eye irritation and potential eye damage.[1][2]
Specific target organ toxicity, single exposure May cause respiratory irritation.[1][3]

Personal Protective Equipment (PPE) Protocol

A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table outlines the minimum PPE requirements for handling this compound in various laboratory operations.

OperationEye and Face ProtectionHand ProtectionRespiratory ProtectionBody Protection
Handling Solid (Weighing, Transferring) Tightly fitting safety goggles. A face shield is recommended for larger quantities.[4]Chemical-resistant gloves (e.g., nitrile or neoprene).[5][6]A NIOSH-certified N95 or equivalent particulate respirator.[5]A lab coat or chemical-resistant apron.[5]
Preparing Solutions (Dissolving) Chemical safety goggles are mandatory.[5]Chemical-resistant gloves.Work should be conducted in a certified chemical fume hood.[3][5]A lab coat or chemical-resistant apron.
Accidental Spill Cleanup Chemical safety goggles and a face shield.Heavy-duty chemical-resistant gloves.A full-face respirator with appropriate cartridges for organic vapors and particulates.A chemical-resistant suit may be necessary for large spills.

Operational Plan: Step-by-Step Handling Procedures

To minimize exposure and ensure safe handling, the following step-by-step procedures should be followed.

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is used for all operations involving this compound.[3][5]

  • Verify that an emergency eyewash station and safety shower are accessible and in good working order.[6]

  • Assemble all necessary equipment and reagents before commencing work to minimize movement and potential for spills.

2. Weighing the Solid Compound:

  • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to prevent the dispersion of dust.[2][7]

  • Don all required PPE as specified in the table above for handling solids.

  • Use dedicated, clean spatulas and weighing boats.

  • Carefully transfer the desired amount of this compound, avoiding the creation of dust.

  • Close the primary container tightly immediately after use.[2]

  • Clean the balance and surrounding area with a damp cloth or paper towel to remove any residual powder, and dispose of the cleaning materials as hazardous waste.

3. Preparing Solutions:

  • Conduct all solution preparation within a chemical fume hood.

  • Wear the appropriate PPE for handling liquids.

  • Slowly add the weighed this compound to the solvent to avoid splashing.

  • If necessary, use a magnetic stirrer to aid dissolution.

  • Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials.

  • Keep all containers closed when not in use.[2]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure laboratory safety. All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste, including contaminated weighing paper, pipette tips, and disposable PPE, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: this compound is a halogenated organic compound. Therefore, all liquid waste containing this chemical must be collected in a designated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste.

  • Contaminated Labware:

    • Disposable Labware: Place in the designated solid hazardous waste container.

    • Non-disposable Glassware: Decontaminate by triple-rinsing with a suitable solvent (e.g., acetone (B3395972) or ethanol). The first two rinsates must be collected as halogenated organic liquid waste.[8] The third rinsate can be collected as non-halogenated waste. After decontamination, the glassware can be washed normally.

Container Labeling:

All hazardous waste containers must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • An accurate description of the contents (e.g., "Solid waste contaminated with this compound" or "Acetone rinsate from this compound glassware")

Consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines on waste pickup and disposal procedures.[9]

Experimental Workflow and Safety Protocol Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G Workflow for Safe Handling and Disposal of this compound prep Preparation - Verify fume hood - Check safety equipment - Assemble materials weigh Weighing Solid - In fume hood - Wear full solid-handling PPE - Minimize dust prep->weigh Proceed to weighing dissolve Preparing Solution - In fume hood - Wear liquid-handling PPE - Add solid to solvent slowly weigh->dissolve Transfer solid spill Accidental Spill weigh->spill solid_waste Solid Waste Disposal - Contaminated PPE, paper, etc. - In labeled solid hazardous waste container weigh->solid_waste Dispose of contaminated paper experiment Experimental Use dissolve->experiment Use solution dissolve->spill liquid_waste Liquid Waste Disposal - Solutions, rinsates - In labeled halogenated organic waste container dissolve->liquid_waste Dispose of excess solution experiment->spill experiment->solid_waste Generate solid waste experiment->liquid_waste Generate liquid waste decon Decontamination - Triple-rinse glassware - Collect first two rinsates as hazardous waste experiment->decon Clean glassware cleanup Spill Cleanup - Evacuate area - Wear appropriate PPE - Follow institutional protocol spill->cleanup Initiate cleanup cleanup->solid_waste Dispose of cleanup materials

Caption: A flowchart outlining the key steps and decision points for the safe handling and disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.